molecular formula C22H22O11 B15565849 Granaticinic acid

Granaticinic acid

货号: B15565849
分子量: 462.4 g/mol
InChI 键: ABHOBVJKBDCTNB-MJDCBFFMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Granaticinic acid is a useful research compound. Its molecular formula is C22H22O11 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H22O11

分子量

462.4 g/mol

IUPAC 名称

2-[(1S,7S,9S,10S,16R,18R,19R)-1,5,10,12,19-pentahydroxy-7,18-dimethyl-3,14-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),4,6(11),12-tetraen-9-yl]acetic acid

InChI

InChI=1S/C22H22O11/c1-5-11-13(17(26)8(32-5)4-10(24)25)20(29)14-15(18(11)27)21(30)16-12(19(14)28)7-3-9(23)22(16,31)6(2)33-7/h5-9,17,23,26-27,29,31H,3-4H2,1-2H3,(H,24,25)/t5-,6+,7+,8-,9+,17+,22+/m0/s1

InChI 键

ABHOBVJKBDCTNB-MJDCBFFMSA-N

产品来源

United States

Foundational & Exploratory

The Granaticinic Acid Biosynthesis Pathway in Streptomyces thermoviolaceus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Granaticinic acid, a member of the benzoisochromanequinone class of polyketides, is a secondary metabolite produced by Streptomyces thermoviolaceus. This document provides a comprehensive technical overview of the this compound biosynthetic pathway. It details the genetic organization of the biosynthetic gene cluster, the enzymatic steps involved in the synthesis from precursor metabolites to the final product, and relevant quantitative data on production. Furthermore, this guide includes detailed experimental protocols for key methodologies used in the elucidation of this pathway and visual representations of the core biological and experimental processes to facilitate a deeper understanding for research and development purposes.

Introduction

Streptomyces thermoviolaceus is a thermotolerant actinobacterium known for its production of the pigmented antibiotic granaticin and its related derivatives, primarily this compound. These compounds belong to the benzoisochromanequinone family of aromatic polyketides, which are of significant interest due to their antibacterial and potential anticancer activities.[1][2] The biosynthesis of these complex natural products is orchestrated by a dedicated gene cluster encoding a suite of enzymes, including a type II polyketide synthase (PKS) and various tailoring enzymes. The granaticin biosynthetic pathway in S. thermoviolaceus is highly homologous to the well-characterized pathway in Streptomyces violaceoruber Tü22, making the latter an excellent model for understanding this process.

This guide will focus on the core aspects of this compound biosynthesis, providing researchers and drug development professionals with a detailed understanding of the molecular machinery involved.

The Granaticin Biosynthetic Gene Cluster (gra)

The biosynthesis of this compound is encoded by the gra gene cluster. In the closely related Streptomyces violaceoruber Tü22, this cluster spans approximately 39.25 kb and contains 37 open reading frames (ORFs). These genes encode the enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the biosynthesis of a deoxysugar moiety that is often attached to the granaticin core.

A diagram of the gra gene cluster from S. violaceoruber Tü22 is presented below, illustrating the organization of the biosynthetic, regulatory, and transport-related genes.

Granaticin Gene Cluster cluster_pks Core PKS & Tailoring cluster_deoxysugar Deoxysugar Biosynthesis cluster_regulation_transport Regulation & Transport gra_orf1 gra-ORF1 (KSα) gra_orf2 gra-ORF2 (KSβ) gra_orf1->gra_orf2 gra_orf3 gra-ORF3 (ACP) gra_orf2->gra_orf3 gra_orf5 gra-ORF5 (Ketoreductase) gra_orf6 gra-ORF6 (Ketoreductase) gra_orf6->gra_orf5 graD graD (dTDP-glucose synthase) graE graE (dTDP-glucose 4,6-dehydratase) graD->graE gra_orf14 gra-ORF14 (Glycosyl-transferase) graE->gra_orf14 gra_orf20 gra-ORF20 (SoxR-like regulator) gra_orf4 gra-ORF4 (Efflux protein) gra_orf20->gra_orf4

Caption: Organization of the granaticin (gra) biosynthetic gene cluster.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the assembly of a 16-carbon polyketide chain by the type II PKS, followed by a series of tailoring reactions including ketoreduction, cyclization, aromatization, and hydroxylation. The nascent polyketide chain of granaticin is identical to that of actinorhodin, another well-known benzoisochromanequinone. However, the subsequent post-PKS modifications, particularly the stereochemistry of the pyran ring and glycosylation patterns, differ between the two pathways.

The proposed biosynthetic pathway for granaticin is depicted below. This compound is a key intermediate in this pathway.

This compound Biosynthesis precursors Malonyl-CoA (7 units) + Acetyl-CoA (1 unit) pks Polyketide Synthase (PKS) (gra-ORF1, 2, 3) precursors->pks polyketide Linear 16-C Polyketide pks->polyketide kr Ketoreductase (KR) (gra-ORF5) polyketide->kr bicyclic Bicyclic Intermediate kr->bicyclic tailoring Aromatase/Cyclase (ARO/CYC) bicyclic->tailoring dnpa (R)-DNPA tailoring->dnpa red2 Second Reductase (gra-ORF6) dnpa->red2 granaticinic_acid This compound red2->granaticinic_acid glycosylation Glycosyltransferase (gra-ORF14) + Deoxysugar Precursors granaticinic_acid->glycosylation granaticin Granaticin glycosylation->granaticin

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound by Streptomyces thermoviolaceus is influenced by various environmental and nutritional factors. Optimization studies have been conducted to enhance the yield of this valuable metabolite.

ParameterConditionThis compound Yield (mg/L)Reference
Temperature37 °CRate of synthesis most rapid[3]
45 °CYield was greatest[3]
Un-optimizedISP2 medium18.64[4]
OptimizedGlucose 0.38%, pH 7.02, Temp 36.53 °C61.35 (3.30-fold increase)[4]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the gra Gene Cluster in Streptomyces coelicolor CH999

This protocol describes the expression of the entire gra gene cluster in a heterologous host to confirm its role in granaticin production.

  • Vector Construction: The complete gra gene cluster from S. violaceoruber Tü22 is cloned into a cosmid vector, such as pOJ446.

  • Host Strain: Streptomyces coelicolor CH999, a mutant strain blocked in the production of its native polyketide actinorhodin, is used as the heterologous host.

  • Protoplast Preparation and Transformation:

    • Grow S. coelicolor CH999 in a suitable liquid medium (e.g., YEME) to the mid-exponential phase.

    • Harvest the mycelium by centrifugation and wash with a sucrose (B13894) solution.

    • Resuspend the mycelium in a lysozyme (B549824) solution to generate protoplasts.

    • The cosmid DNA carrying the gra cluster is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Regeneration:

    • Plate the transformed protoplasts on a regeneration medium (e.g., R5 medium) and select for transformants using an appropriate antibiotic marker present on the cosmid.

  • Analysis of Metabolite Production:

    • Cultivate the recombinant S. coelicolor CH999 strains on a production medium.

    • Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and compare the retention times and UV-Vis spectra with authentic standards of granaticin and its derivatives.

Gene Knockout and Functional Complementation

This protocol outlines the process of deleting a specific gene within the gra cluster and then reintroducing it to confirm its function, as exemplified by the characterization of gra-ORF5 and gra-ORF6.

Gene Knockout and Complementation Workflow start Start: Wild-type Streptomyces strain knockout_construct 1. Construct gene knockout plasmid with flanking homology arms and a resistance marker. start->knockout_construct conjugation 2. Introduce knockout plasmid into Streptomyces via intergeneric conjugation from E. coli. knockout_construct->conjugation recombination 3. Select for double crossover homologous recombination events. conjugation->recombination mutant Result: Gene knockout mutant (e.g., Δgra-ORF5) recombination->mutant complementation_construct 4. Clone the wild-type gene (e.g., gra-ORF5) into an integrative expression vector. mutant->complementation_construct conjugation2 5. Introduce complementation plasmid into the mutant strain. complementation_construct->conjugation2 complemented_strain Result: Complemented strain conjugation2->complemented_strain analysis 6. Analyze metabolite production in wild-type, mutant, and complemented strains via HPLC. complemented_strain->analysis end Conclusion: Function of the gene is confirmed. analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Granaticinic acid belongs to the granaticin family, a class of benzoisochromanequinone (BIQ) polyketides known for their significant biological activities, including antibacterial and antitumor properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound and its derivatives, methodologies for their isolation and characterization, and insights into their biological mechanisms.

Natural Sources of this compound and Congeners

This compound and its related compounds are primarily secondary metabolites produced by various species of soil- and endophytic bacteria, predominantly from the genus Streptomyces. These microorganisms synthesize a range of granaticin analogues, often as a mixture of compounds.

Key Producing Organisms:

  • Streptomyces violaceoruber Tü22: This is one of the most well-documented producers of the granaticin complex, which includes granaticin, granaticin B, dihydrogranaticin, and dihydrogranaticin B.[3] The entire biosynthetic gene cluster (gra-cluster) from this strain has been cloned and sequenced, providing significant insights into the polyketide synthesis pathway.[3][4][5]

  • Streptomyces thermoviolaceus NT1: An endophytic strain isolated from the stem of Catharanthus roseus, this species is a notable producer of this compound.[6][7] Research has shown that this strain can produce this compound as the sole major component under specific culture conditions.[8]

  • Streptomyces vietnamensis GIMV4.0001: Isolated from tropical forest soil, this species is another confirmed producer of granaticins.[9] Studies on this strain have also led to the discovery of novel sulfur-containing derivatives, named mycothiogranaticins, which are formed through the conjugation of granaticin intermediates with mycothiol.[1][2]

  • Streptomyces olivaceus : This species is known to produce granaticin, among other antibiotics like elloramycin.[10]

  • Streptomyces parvus C05: A strain of this species, isolated from the walls of a Roman tomb, was found to produce a violet pigment identified as a mixture of granaticins.[11]

Quantitative Production of this compound and Derivatives

The yield of this compound and related compounds is highly dependent on the producing strain and the fermentation conditions. Optimization of culture parameters such as media composition, pH, temperature, and incubation time is critical for maximizing production.

CompoundProducing OrganismYieldKey Culture Conditions
This compound Streptomyces thermoviolaceus NT161.35 mg/LOptimized ISP2 medium, 0.38% glucose, pH 7.02, 36.53 °C, 10 days
This compound Streptomyces vilmorinianum YP1111.3 mg (from 2.7g crude extract)Optimized LB medium, 28 °C, 36 hours (seed culture)
Granaticin B Streptomyces vilmorinianum YP173.3 mg (from 2.7g crude extract)Optimized LB medium, 28 °C, 36 hours (seed culture)
Granaticin Streptomyces vilmorinianum YP10.8 mg (from 2.7g crude extract)Optimized LB medium, 28 °C, 36 hours (seed culture)
Mycothiogranaticin A Streptomyces vietnamensis GIMV4.00012.06 mg/LYEME medium, 28 °C, 6 days
Granaticin MA Streptomyces vietnamensis GIMV4.00010.39 mg/LYEME medium, 28 °C, 6 days

Table 1: Summary of quantitative yields of this compound and related compounds from various Streptomyces species. Yields are highly dependent on the specific strain and fermentation conditions. Data compiled from references[1][12][13].

Experimental Protocols

The following sections detail generalized protocols for the fermentation, extraction, purification, and characterization of this compound from Streptomyces cultures.

  • Inoculum Preparation: A single colony of the Streptomyces strain is inoculated into a suitable liquid seed medium, such as ISP2 (International Streptomyces Project 2) or YEME (Yeast Extract-Malt Extract) medium.[1][14] The culture is incubated at 28-35°C for 2-4 days with shaking (150-220 rpm) to generate a dense seed culture.[1][14]

  • Production Culture: The seed culture (typically 5% v/v) is transferred to a larger volume of production medium in baffled flasks.[1][13] The composition of the production medium is critical and often optimized; for instance, ISP2 medium supplemented with a specific glucose concentration (e.g., 0.4%) has been shown to be effective for S. thermoviolaceus NT1.[14]

  • Incubation: The production culture is incubated for an extended period, typically 6 to 12 days, under controlled temperature (28-37°C) and agitation.[1][13] The production of this compound often initiates in the late exponential or early stationary phase of growth.[13]

  • Adsorption: At the end of the fermentation, an adsorbent resin (e.g., Amberlite® XAD16) is added directly to the culture broth (e.g., 5% w/v). The mixture is agitated for several hours to allow the secondary metabolites to adsorb to the resin.[1]

  • Elution: The resin is collected, washed, and the adsorbed compounds are eluted using an organic solvent such as methanol (B129727) or ethyl acetate.[1]

  • Solvent Extraction: Alternatively, the cell-free culture broth can be subjected to liquid-liquid extraction with an equal volume of ethyl acetate. The organic phase, containing the desired compounds, is then collected.

  • Crude Extract Preparation: The organic solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Chromatographic Purification: The crude extract is further purified using chromatographic techniques:

    • Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate fractions based on polarity.[6]

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase, such as a gradient of methanol and water containing 0.1% formic acid.[1]

The purified compounds are identified and characterized using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments are used to elucidate the detailed chemical structure.[1]

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[6]

Biological Activity and Signaling Pathways

Granaticins exhibit a broad range of biological activities. Their antibacterial action is primarily against Gram-positive bacteria.[1] The proposed mechanism involves the inhibition of protein and RNA synthesis by interfering with the aminoacylation of tRNALeu.[2] More recently, it has been shown that granaticin can act as an organocatalyst, oxidizing cellular components like L-cysteine and generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which contributes to its bactericidal effects.[15]

In addition to their antibacterial properties, granaticins show cytotoxicity against various cancer cell lines.[1][2] While the exact signaling pathways affected by this compound are still under investigation, related naphthoquinone compounds like Shikonin have been shown to exert their anti-melanoma effects by inhibiting the STAT3 signaling pathway.[16] This involves preventing the phosphorylation and dimerization of the STAT3 protein, which in turn downregulates the expression of target genes involved in cell survival and proliferation.[16]

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Streptomyces Inoculum B Seed Culture (2-4 days) A->B C Production Culture (6-12 days) B->C D Adsorption/Solvent Extraction C->D E Crude Extract D->E F Column Chromatography E->F G HPLC F->G H Pure this compound G->H I Structural Elucidation (NMR, MS) H->I J Bioactivity Assays H->J

Caption: Generalized workflow for the production and analysis of this compound.

G cluster_0 Bacterial Cell GA This compound ROS Reactive Oxygen Species (H₂O₂) GA->ROS catalyzes oxidation Oxidized_Sulf Oxidized Proteins GA->Oxidized_Sulf oxidizes tRNA tRNA-Leu Aminoacylation GA->tRNA inhibits ROS->Oxidized_Sulf oxidizes Sulfhydryl Cellular Sulfhydryl Groups (e.g., Cysteine in proteins) Sulfhydryl->Oxidized_Sulf Cell_Death Bacterial Cell Death Oxidized_Sulf->Cell_Death Protein_Synth Protein & RNA Synthesis tRNA->Protein_Synth Protein_Synth->Cell_Death

Caption: Proposed antibacterial mechanisms of this compound.

Conclusion

This compound and its related benzoisochromanequinones represent a promising class of natural products with significant therapeutic potential. Streptomyces species remain the most prolific source of these compounds. Further exploration of unique environments, such as endophytic niches and underexplored soil ecosystems, may lead to the discovery of novel strains producing new granaticin analogues. The optimization of fermentation processes and the application of advanced purification techniques are crucial for obtaining these compounds in quantities sufficient for preclinical and clinical development. A deeper understanding of their mechanisms of action and signaling pathways will be vital for their future application in drug development.

References

Spectroscopic Profile of Granaticinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for Granaticinic acid.

UV-Visible Spectroscopy

The UV-Visible spectrum of the closely related compound, granaticin, exhibits characteristic absorptions for the benzoisochromanequinone chromophore. These values are considered representative of this compound.

Wavelength (λmax, nm)Reference
220[1]
285[1]
490[1]
525[1]
570[1]
Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available in tabulated form. However, based on its chemical structure, which includes a carboxylic acid, hydroxyl groups, a ketone, and an aromatic ring, the following characteristic absorption bands are expected.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500 (broad)Carboxylic Acid O-HStretching
~3400 (broad)Alcohol O-HStretching
~1710Carboxylic Acid C=OStretching
~1650Ketone C=OStretching
~1600, 1450Aromatic C=CStretching
~1250C-OStretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete ¹H and ¹³C NMR data for this compound are not publicly available. However, data for the structurally similar compound, Granaticin C, provides a valuable reference for the expected chemical shifts of the core structure.

¹H NMR of Granaticin C (in CD₃CN)

Chemical Shift (δ, ppm)MultiplicityAssignment (tentative)
12.10sAr-OH
7.25sAr-H
4.95dO-CH-O
4.40qCH-CH₃
4.15dCH-OH
2.80mCH₂
2.45mCH₂
1.35dCH-CH₃

¹³C NMR of Granaticin C (in CD₃CN)

Chemical Shift (δ, ppm)Carbon TypeAssignment (tentative)
188.0C=OKetone
182.0C=OKetone
170.0C=OCarboxylic Acid
162.0CAromatic C-O
140.0CAromatic C
135.0CAromatic C
118.0CHAromatic CH
115.0CAromatic C
110.0CAromatic C
80.0CHO-CH-O
75.0CHCH-OH
70.0CHCH-CH₃
35.0CH₂CH₂
20.0CH₃CH₃

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

  • The choice of solvent depends on the solubility of the compound and the desired resolution of proton signals.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, proton-decoupled spectra are typically acquired using a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy.

  • Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation and assignment of signals.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) powder.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

  • The sample is then placed in the beam path, and the sample spectrum is acquired.

  • The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • The stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0 AU).

Data Acquisition:

  • The UV-Vis spectrum is recorded using a dual-beam spectrophotometer.

  • A baseline is first recorded with a cuvette containing the pure solvent.

  • The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

  • The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Natural_Source Natural Source (e.g., Streptomyces sp.) Extraction_Purification Extraction & Purification Natural_Source->Extraction_Purification Isolated_Compound Isolated this compound Extraction_Purification->Isolated_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Isolated_Compound->NMR IR IR Spectroscopy Isolated_Compound->IR UV_Vis UV-Vis Spectroscopy Isolated_Compound->UV_Vis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data UV_Vis_Data Absorption Maxima (Chromophore) UV_Vis->UV_Vis_Data Structure_Determination Structure Confirmation & Characterization NMR_Data->Structure_Determination IR_Data->Structure_Determination UV_Vis_Data->Structure_Determination

Generalized workflow for spectroscopic analysis.

References

Granaticinic Acid: A Technical Guide to its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granaticinic acid, a member of the pyranonaphthoquinone class of antibiotics, exhibits broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antibacterial effects. The primary mode of action is the inhibition of protein synthesis through the specific targeting of leucyl-tRNA synthetase. This inhibition subsequently triggers a stringent response in susceptible bacteria, leading to the cessation of RNA synthesis and ultimately, bacteriostasis. This document details the core mechanism, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and workflows.

Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

The primary antibacterial target of this compound is leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis. LeuRS is responsible for the acylation of transfer RNA specific for leucine (B10760876) (tRNALeu) with its cognate amino acid.

This compound interferes with this charging process of tRNALeu.[1][2] This interference leads to a depletion of charged leucyl-tRNA, which in turn stalls the ribosomal machinery and arrests protein synthesis. The bacteriostatic effect of low concentrations of the closely related compound granaticin on Bacillus subtilis can be alleviated by the addition of leucine to the growth medium, further supporting the specific targeting of the leucine incorporation pathway.[1]

Induction of the Stringent Response

In many bacteria, the inhibition of aminoacyl-tRNA synthetases and the subsequent decrease in the pool of charged tRNAs trigger a cellular stress pathway known as the stringent response. This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). The accumulation of these molecules leads to a global downregulation of transcription, particularly of genes involved in growth and proliferation, including those for ribosomal RNA (rRNA) and ribosomal proteins. This stringent response is a key consequence of leucyl-tRNA synthetase inhibition by this compound and contributes significantly to its bacteriostatic effect.[2]

stringent_response This compound This compound Leucyl-tRNA Synthetase Leucyl-tRNA Synthetase This compound->Leucyl-tRNA Synthetase Inhibits Uncharged tRNA_Leu Uncharged tRNA_Leu Leucyl-tRNA Synthetase->Uncharged tRNA_Leu Depletion of charged tRNA_Leu leads to Protein Synthesis Protein Synthesis Leucyl-tRNA Synthetase->Protein Synthesis Enables Stringent Response (ppGpp/pppGpp) Stringent Response (ppGpp/pppGpp) Uncharged tRNA_Leu->Stringent Response (ppGpp/pppGpp) Accumulation triggers Bacteriostasis Bacteriostasis Protein Synthesis->Bacteriostasis RNA Synthesis RNA Synthesis Stringent Response (ppGpp/pppGpp)->RNA Synthesis Inhibits RNA Synthesis->Bacteriostasis

Fig. 1: Core mechanism of this compound via stringent response.

Antibacterial Spectrum and Potency

This compound has demonstrated a broad spectrum of activity. It is notably effective against Gram-positive bacteria and also shows activity against Gram-negative bacteria, a promising characteristic for a natural antibiotic.[3] Its efficacy extends to clinically relevant drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Staphylococcus aureus (PRSA).[3]

Quantitative Antimicrobial Activity

Precise Minimum Inhibitory Concentration (MIC) values for pure this compound against a wide range of bacterial species are not extensively reported in publicly available literature. The following table summarizes the available data on the antimicrobial activity of preparations containing this compound. It is important to note that these values are for crude extracts or related compounds and may not reflect the potency of the pure compound.

Preparation / CompoundBacterial StrainMIC (µg/mL)NotesReference
GranaticinEscherichia coli~100Estimated from growth inhibition curve[4]
GranaticinBacillus subtilis~1Estimated from growth inhibition curve[4]
Ethyl-acetate culture extractGram-positive & Gram-negative bacteria15.62 - 250Range of MIC and MBC values[5]

Potential Secondary Mechanisms of Action

While the primary mechanism is the inhibition of leucyl-tRNA synthetase, other members of the pyranonaphthoquinone class have been reported to have additional cellular targets. These represent potential, though not definitively confirmed, secondary mechanisms for this compound.

  • Interaction with Nucleic Acids: Some studies on granaticin suggest potential interactions with RNA or related molecules as being fundamental to its antibiotic activity.[4] Other proposed targets have included RNA polymerase and reverse transcriptase.[4]

  • Inhibition of DNA Gyrase: DNA gyrase is a validated target for antibacterial agents. While not directly demonstrated for this compound, other natural compounds with similar structural motifs have been shown to inhibit this enzyme.

Bacterial Resistance Mechanisms

Specific mechanisms of bacterial resistance to this compound have not been extensively studied. However, based on the mechanisms of resistance to other antibiotics, particularly those targeting intracellular enzymes, potential resistance strategies could include:

  • Target Modification: Mutations in the leuS gene, which codes for leucyl-tRNA synthetase, could alter the binding site of this compound, thereby reducing its inhibitory effect.

  • Efflux Pumps: Bacteria can employ efflux pumps to actively transport antibiotics out of the cell, preventing them from reaching their intracellular target at an effective concentration.

  • Enzymatic Inactivation: Bacteria may evolve enzymes that can chemically modify and inactivate this compound.

resistance_mechanisms cluster_cell Bacterial Cell Target Leucyl-tRNA Synthetase Mutated Target Mutated Leucyl-tRNA Synthetase Target->Mutated Target Mutation leads to Efflux Pump Efflux Pump This compound (Out) This compound Efflux Pump->this compound (Out) Expels Inactivating Enzyme Inactivating Enzyme Inactive Metabolite Inactive Metabolite Inactivating Enzyme->Inactive Metabolite This compound (In) This compound This compound (Out)->this compound (In) Enters Cell This compound (In)->Target Inhibits This compound (In)->Efflux Pump Substrate for This compound (In)->Inactivating Enzyme Substrate for This compound (In)->Mutated Target Reduced Inhibition

Fig. 2: Potential bacterial resistance mechanisms to this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Pure this compound

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration, and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

mic_workflow A Prepare this compound Stock C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no visible growth) E->F

Fig. 3: Workflow for MIC determination by broth microdilution.
Leucyl-tRNA Synthetase Inhibition Assay

This protocol is based on measuring the aminoacylation of tRNA with a radiolabeled amino acid.

Objective: To determine the inhibitory effect of this compound on the activity of leucyl-tRNA synthetase.

Materials:

  • Purified bacterial leucyl-tRNA synthetase

  • Total tRNA from the corresponding bacterial species

  • 14C-labeled L-leucine

  • ATP and MgCl2

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, MgCl2, and 14C-L-leucine.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

  • Enzyme and tRNA Addition: Add purified leucyl-tRNA synthetase and total tRNA to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).

  • Quenching and Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled leucine.

  • Filtration and Washing: Filter the precipitate through glass fiber filters. Wash the filters with cold 5% TCA to remove any unincorporated 14C-L-leucine.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Stringent Response Assay

This protocol is based on the detection of (p)ppGpp accumulation using thin-layer chromatography (TLC).

Objective: To determine if this compound induces the stringent response in bacteria.

Materials:

  • Bacterial culture

  • [32P]orthophosphoric acid

  • This compound

  • Formic acid

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC running buffer (e.g., 1.5 M KH2PO4, pH 3.4)

  • Phosphorimager

Procedure:

  • Radiolabeling of Cells: Grow the bacterial culture in a low-phosphate medium and then label with [32P]orthophosphoric acid for several generations.

  • Induction: Add this compound at its MIC to the labeled culture.

  • Sampling and Extraction: At various time points after induction, take samples of the culture and immediately lyse the cells with formic acid.

  • TLC Separation: Spot the cell lysates onto a PEI-cellulose TLC plate. Develop the chromatogram using the running buffer to separate the nucleotides.

  • Visualization and Quantification: Dry the TLC plate and visualize the radiolabeled nucleotides using a phosphorimager. Quantify the spots corresponding to GTP, ppGpp, and pppGpp.

  • Data Analysis: An increase in the levels of ppGpp and pppGpp after the addition of this compound indicates the induction of the stringent response.

Conclusion

This compound is a promising antibacterial agent with a well-defined primary mechanism of action: the inhibition of leucyl-tRNA synthetase. This leads to a cascade of events, including the cessation of protein synthesis and the induction of the stringent response, ultimately resulting in bacteriostasis. Its broad spectrum of activity, including against resistant strains, makes it a molecule of interest for further drug development. Future research should focus on obtaining more precise quantitative data on its activity, elucidating the detailed molecular interactions with its target, and understanding the specific mechanisms by which bacteria may develop resistance. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Antitumor Properties of Pyranonaphthoquinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the antitumor properties of pyranonaphthoquinone compounds. It covers their mechanisms of action, quantitative efficacy data from various studies, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways involved in their anticancer effects.

Introduction

Pyranonaphthoquinones are a class of heterocyclic compounds characterized by a pyran ring fused to a naphthoquinone scaffold. This structural motif is found in numerous natural products that exhibit significant biological activities, including potent anticancer properties[1]. Synthetic analogues and libraries of these compounds have been developed to explore their therapeutic potential further, leading to the discovery of derivatives with low micromolar antiproliferative activity against a range of human cancer cells, including those resistant to standard pro-apoptotic stimuli[1]. Their mechanisms of action are multifaceted, often involving the induction of oxidative stress, apoptosis, and cell cycle arrest through the modulation of critical cellular signaling pathways[2][3]. This guide synthesizes current research to provide a comprehensive technical resource on the antitumor capabilities of these promising compounds.

Mechanisms of Antitumor Action

The anticancer effects of pyranonaphthoquinones are attributed to several interconnected mechanisms. These compounds are multi-target agents that can disrupt cancer cell homeostasis at various levels.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism for many naphthoquinones is the generation of reactive oxygen species (ROS)[3][4]. This can occur through redox cycling, where the quinone moiety is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions and regenerate the parent quinone. In some cases, the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells, can bioactivate these compounds, enhancing their cytotoxic effects[2]. The resulting oxidative stress overwhelms the cellular antioxidant capacity, leading to damage of DNA, proteins, and lipids, ultimately triggering cell death pathways[5][6].

Apoptosis Induction

Pyranonaphthoquinones are potent inducers of apoptosis. The accumulation of ROS often leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm[7]. This activates the intrinsic apoptotic pathway, involving the regulation of the Bcl-2 family of proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2) and the subsequent activation of a caspase cascade (caspase-3, -7, -9), leading to programmed cell death[2][6]. Some compounds have been shown to induce apoptosis even in cancer cell lines that are resistant to other pro-apoptotic stimuli[1].

Cell Cycle Arrest

These compounds can interfere with the cell cycle progression, causing arrest at specific checkpoints. For instance, plumbagin, a related naphthoquinone, has been reported to induce G2/M phase arrest[2]. This prevents cancer cells from dividing and proliferating, contributing to the overall antitumor effect. The arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs)[6].

Modulation of Signaling Pathways

Pyranonaphthoquinones exert their effects by modulating several key signaling pathways crucial for cancer cell survival and proliferation.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular stress responses. Many naphthoquinones induce apoptosis through the activation of stress-activated protein kinases (SAPKs) like JNK and p38, while inhibiting the pro-survival ERK1/2 pathway[6][8][9].

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a major driver of cell survival and proliferation and is often hyperactivated in cancer. Certain naphthoquinone derivatives have been shown to inhibit this pathway, thereby promoting apoptosis and autophagy[10][11].

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important target. Its inhibition has been linked to the anticancer effects of some naphthoquinones, as STAT3 plays a role in tumor growth and evasion of the immune response[2][9].

Inhibition of Topoisomerases

Some pyranonaphthoquinones, such as β-lapachone, function as topoisomerase inhibitors[2][4]. These enzymes are essential for resolving DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks, which trigger cell cycle arrest and apoptosis[4].

Quantitative Efficacy Data

The in vitro cytotoxic activity of various pyranonaphthoquinone compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize IC50 data from multiple studies against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Study Reference
RhinacanthoneKB (Oral Carcinoma)0.92[12]
RhinacanthoneHeLa (Cervical Cancer)2.15[12]
RhinacanthoneHepG2 (Liver Cancer)9.63[12]
1,2-Pyranonaphthoquinone (Compound 2)KB (Oral Carcinoma)1.15[12]
1,2-Pyranonaphthoquinone (Compound 2)HeLa (Cervical Cancer)0.91[12]
1,2-Pyranonaphthoquinone (Compound 2)HepG2 (Liver Cancer)4.88[12]
CNFDMCF-7 (Breast Cancer)3.06 (24h)[8]
CNFDMCF-7 (Breast Cancer)0.98 (48h)[8]
Compound 12 (Naphthoquinone Derivative)SGC-7901 (Gastric Cancer)4.1 ± 2.6[10]
2-Amino-Naphthoquinone (Compound 2)HL-60 (Leukemia)3.02[13]
2-Amino-Naphthoquinone (General)Various Cancer Lines0.49 - 3.89 µg/mL[13]

Key Experimental Protocols

The evaluation of antitumor properties of pyranonaphthoquinones involves a series of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyranonaphthoquinone compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyranonaphthoquinone compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, p-JNK, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations: Workflows and Signaling Pathways

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes and pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (MTT, SRB) Apoptosis Apoptosis Assays (Annexin V, Caspase) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle ROS ROS Detection CellCycle->ROS WesternBlot Western Blot (Signaling Proteins) ROS->WesternBlot Topoisomerase Topoisomerase Assay WesternBlot->Topoisomerase Xenograft Tumor Xenograft Mouse Model Topoisomerase->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity Lead Lead Optimization Toxicity->Lead Compound Pyranonaphthoquinone Compound Compound->Cytotoxicity

Caption: General experimental workflow for evaluating antitumor compounds.

ROS_Mediated_Apoptosis Compound Pyranonaphthoquinone ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress (Loss of ΔΨm) ROS->Mito MAPK JNK / p38 MAPK Activation ROS->MAPK Bax ↑ Bax / ↓ Bcl-2 Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway activated by pyranonaphthoquinones.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Survival Cell Survival & Proliferation Akt->Survival Compound Pyranonaphthoquinone Derivative Compound->Inhibition Inhibition->PI3K Inhibition->Akt

Caption: Inhibition of the pro-survival PI3K/Akt signaling pathway.

Conclusion and Future Directions

Pyranonaphthoquinone compounds represent a versatile and potent class of antitumor agents. Their efficacy stems from their ability to induce cancer cell death through multiple mechanisms, including ROS-mediated apoptosis, cell cycle arrest, and the targeted modulation of oncogenic signaling pathways like MAPK and PI3K/Akt. The data clearly indicate that both natural and synthetic derivatives can exhibit cytotoxicity against a broad spectrum of cancer cells at low micromolar concentrations.

Future research should focus on structure-activity relationship (SAR) studies to design novel derivatives with enhanced potency and selectivity, thereby minimizing toxicity to non-cancerous cells[5][13]. Further exploration of their in vivo efficacy in relevant animal models is critical to translate the promising in vitro results into clinical applications[14]. Additionally, investigating their potential as adjuvants in combination with existing chemotherapies could open new avenues for overcoming drug resistance in cancer treatment.

References

Unveiling the Cytotoxic Potential of Granaticinic Acid Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic properties of Granaticinic acid and its closely related parent compound, Granaticin, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural benzoisochromanequinone antibiotic.

Executive Summary

Granaticin, a natural product from which this compound is derived, has demonstrated notable cytotoxic effects against several cancer cell lines. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols for assessing its activity, and elucidates its known mechanisms of action, including the inhibition of ribosomal RNA maturation and induction of cell cycle arrest. While data on this compound itself is limited, the information presented herein for Granaticin provides a strong foundation for further investigation into this class of compounds. A derivative of this compound, Granaticin MA, has been shown to be inactive, highlighting the structural importance for cytotoxic activity.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Granaticin has been evaluated against a limited number of cancer cell lines. The available data, including the half-maximal effective concentration (ED50) and observations on related derivatives, are summarized below.

CompoundCancer Cell LineCell TypeIC50/ED50Reference
GranaticinKBHuman Oral Epidermoid Carcinoma3.2 µg/mL (ED50)[1]
GranaticinP-388Murine Lymphocytic LeukemiaReported to be effective in mice
Granaticin MAHL-60Human Promyelocytic LeukemiaNo inhibitory effect observed
Granaticin MAMCF-7Human Breast AdenocarcinomaNo inhibitory effect observed
Granaticin MAHepG-2Human Hepatocellular CarcinomaNo inhibitory effect observed
Granaticin MAA549Human Lung CarcinomaNo inhibitory effect observed

*Granaticin MA is 4-deoxy-4-S-(N-acetylcysteinyl) this compound, a derivative of this compound.

Mechanism of Action

The primary mechanism of action identified for Granaticin's cytotoxicity is the inhibition of ribosomal RNA (rRNA) maturation[1]. This disruption of ribosome biogenesis leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and cell death.

Inhibition of Ribosomal RNA Maturation

Granaticin has been shown to interfere with the processing of 45S preribosomal RNA, a critical step in the formation of functional ribosomes. This inhibition is dose- and time-dependent[1]. The accumulation of unprocessed rRNA precursors disrupts protein synthesis, a process essential for rapidly proliferating cancer cells.

Cell Cycle Arrest

A direct consequence of the inhibition of rRNA maturation and subsequent impairment of protein synthesis is the arrest of the cell cycle. Studies have shown that Granaticin preferentially inhibits the survival of cancer cells in the G2 phase of the cell cycle[1]. This suggests that cells are most vulnerable to the effects of Granaticin during this phase, which is a critical checkpoint before mitosis.

Signaling Pathways

The precise signaling pathways through which Granaticin exerts its cytotoxic effects are not yet fully elucidated. However, based on its known mechanism of inhibiting rRNA maturation, a putative pathway can be proposed.

Granaticin Granaticin rRNA_Processing 45S Preribosomal RNA Processing Granaticin->rRNA_Processing Inhibits Ribosome_Biogenesis Ribosome Biogenesis rRNA_Processing->Ribosome_Biogenesis Protein_Synthesis Protein Synthesis Ribosome_Biogenesis->Protein_Synthesis Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression G2_Arrest G2 Phase Arrest Cell_Cycle_Progression->G2_Arrest Disrupts Apoptosis Apoptosis G2_Arrest->Apoptosis Leads to

Putative signaling pathway of Granaticin's cytotoxic action.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of compounds like this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate 24h A->B C Treat with This compound B->C D Incubate 24-72h C->D E Add MTT reagent D->E F Incubate 4h E->F G Solubilize formazan F->G H Read absorbance G->H

Experimental workflow for the MTT cytotoxicity assay.
Annexin V/Propidium (B1200493) Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

cluster_results Cell Population Analysis start Treat cells with This compound harvest Harvest and wash cells start->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze viable Viable (Annexin V-, PI-) analyze->viable early_apoptosis Early Apoptosis (Annexin V+, PI-) analyze->early_apoptosis late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) analyze->late_apoptosis

Logical workflow for apoptosis detection using Annexin V/PI staining.

Conclusion and Future Directions

Granaticin demonstrates clear cytotoxic effects against cancer cells, primarily through the inhibition of rRNA maturation and subsequent G2 phase cell cycle arrest. The lack of activity in a derivative of this compound suggests that specific structural features are crucial for its anticancer properties. Further research is warranted to:

  • Determine the IC50 values of Granaticin and this compound against a broader panel of cancer cell lines.

  • Elucidate the detailed molecular interactions and signaling pathways involved in the inhibition of rRNA processing.

  • Investigate the potential for synergistic effects with other chemotherapeutic agents.

This technical guide provides a comprehensive overview of the current knowledge on the cytotoxicity of this compound and its related compounds, highlighting their potential as a basis for the development of novel anticancer therapies.

References

The Biological Activity of Granaticinic Acid and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticinic acid, a member of the benzoisochromanequinone class of microbial metabolites, has garnered interest for its notable biological activities. Produced by various Streptomyces species, this compound and its derivatives are being explored for their therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their antibacterial and potential anticancer properties. It includes a summary of available quantitative data, detailed experimental protocols for assessing biological activity, and visualizations of the proposed mechanisms of action.

Biological Activities of this compound Derivatives

The primary biological activity attributed to this compound is its broad-spectrum antibacterial action.[2][3][4] Additionally, the broader class of granaticins, to which this compound belongs, has been reported to exhibit antitumor and cytotoxic properties.[2][3]

Antibacterial Activity

This compound has demonstrated significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Staphylococcus aureus (PRSA).[2][4] The antibacterial mechanism of the related compound granaticin is believed to involve the generation of reactive oxygen species (ROS), which leads to oxidative damage and subsequent cell death.[1][5][6]

Anticancer and Cytotoxic Activity

While the broader class of granaticins has been noted for its cytotoxicity against cancer cell lines like KB cells, specific quantitative data (e.g., IC50 values) for this compound and its derivatives are not extensively reported in publicly available literature.[2][3] The proposed mechanism for the anticancer activity of related quinone antibiotics also centers on the induction of oxidative stress and apoptosis.[5][6] Further research is warranted to fully elucidate the anticancer potential of specific this compound derivatives.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antibacterial Activity of this compound Crude Extract (Zone of Inhibition)

Test OrganismGram StainZone of Inhibition (mm)†
Penicillin-Resistant S. aureus (PRSA)Positive29.3 ± 1.2
Methicillin-Resistant S. aureus (MRSA)Positive27.6 ± 1.2
Bacillus cereusPositive30.8 ± 2.0
Bacillus subtilisPositive33.0 ± 0.9
Vibrio parahaemolyticusNegative13.0 ± 0.5
Pseudomonas aeruginosaNegative16.3 ± 0.8
Shigella flexneriNegative19.8 ± 0.4
Escherichia coliNegative15.0 ± 0.6

†Data represents the mean ± standard deviation of the diameter of the zone of inhibition produced by 25 µl of a column-purified crude extract of this compound.[4]

Table 2: Anticancer Activity of this compound Derivatives (IC50 Values)

Compound/DerivativeCell LineIC50 Value
Data Not Available--

Note: Extensive literature searches did not yield specific IC50 values for this compound or its derivatives against cancer cell lines. The broader class of granaticins has shown cytotoxicity, but quantitative data for these specific compounds is lacking.[2][3] This highlights a significant gap in the current research landscape and a promising avenue for future studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the biological activity of this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Serial Dilution of the Compound: Prepare a series of twofold dilutions of the this compound derivative in MHB in the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[7] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound and its derivatives is believed to be mediated through the induction of oxidative stress, a mechanism common to many quinone-containing antibiotics.[1][5][6]

Proposed Mechanism of Action

The quinone structure of this compound can undergo redox cycling within the cell. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals (O2•-). Superoxide dismutase (SOD) can convert these radicals into hydrogen peroxide (H2O2). In the presence of transition metals like iron, H2O2 can be converted into highly reactive hydroxyl radicals (•OH) via the Fenton reaction. These reactive oxygen species (ROS) can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to apoptosis (programmed cell death).

G Proposed Mechanism of Action for this compound cluster_extracellular cluster_intracellular Intracellular cluster_damage Cellular Damage GranaticinicAcid This compound (Quinone) RedoxCycling Redox Cycling (Enzymatic Reduction) GranaticinicAcid->RedoxCycling Enters Cell Semiquinone Semiquinone Radical RedoxCycling->Semiquinone Semiquinone->RedoxCycling Regeneration Superoxide Superoxide (O₂⁻) Semiquinone->Superoxide + O₂ Oxygen O₂ H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD SOD Superoxide Dismutase (SOD) Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Fenton Reaction Fenton Fenton Reaction (Fe²⁺) Lipid Lipid Peroxidation Hydroxyl->Lipid Protein Protein Oxidation Hydroxyl->Protein DNA DNA Damage Hydroxyl->DNA Apoptosis Apoptosis Lipid->Apoptosis Protein->Apoptosis DNA->Apoptosis

Caption: Proposed mechanism of this compound-induced oxidative stress and apoptosis.

Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activity of this compound derivatives.

G Experimental Workflow for Biological Activity Assessment Compound This compound Derivative Synthesis AntibacterialScreen Antibacterial Screening (e.g., Agar Diffusion) Compound->AntibacterialScreen CytotoxicityScreen Cytotoxicity Screening (e.g., MTT Assay) Compound->CytotoxicityScreen MIC MIC Determination (Broth Microdilution) AntibacterialScreen->MIC Active Compounds Mechanism Mechanism of Action Studies (e.g., ROS Assay, Apoptosis Assay) MIC->Mechanism IC50 IC50 Determination (Dose-Response Curve) CytotoxicityScreen->IC50 Active Compounds IC50->Mechanism

Caption: A generalized workflow for evaluating the biological properties of novel compounds.

References

Methodological & Application

Application Note: High-Yield Isolation of Granaticinic Acid from Streptomyces thermoviolaceus NT1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granaticinic acid, a pyranonaphthoquinone metabolite, is recognized for its significant broad-spectrum antibacterial properties, including activity against drug-resistant pathogens like MRSA.[1][2] This document provides a comprehensive protocol for the isolation and purification of this compound from the endophytic bacterium Streptomyces thermoviolaceus NT1. The methodology details optimized fermentation conditions that can enhance product yield over 3-fold, followed by a robust extraction and column chromatography purification scheme.[2] This protocol is designed to be a valuable resource for researchers in natural product chemistry, microbiology, and antibiotic drug development.

Introduction

The genus Streptomyces is a prolific source of bioactive secondary metabolites, including a majority of the antibiotics used today.[3][4] Streptomyces thermoviolaceus, in particular, is known to produce granaticins, a class of pigmented antibiotics.[3][5] The NT1 strain, an endophyte isolated from the medicinal plant Catharanthus roseus, is notable for producing this compound as its primary antimicrobial component.[1][2] This simplifies the purification process compared to other strains that produce a mixture of granaticin derivatives.[2][3] The compound has demonstrated potent antagonism against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further pharmaceutical investigation.[1][2] This application note outlines a validated protocol from bacterial culture to purified compound.

Materials and Equipment

2.1 Bacterial Strain and Media

  • Streptomyces thermoviolaceus NT1 (GenBank Accession No. KJ486841)[3]

  • ISP2 (International Streptomyces Project 2) Medium

  • Tryptic Soy Agar (B569324)

  • Glycerol (B35011) (30% sterile solution)

  • Reagents for Gram staining

2.2 Fermentation & Extraction

  • Erlenmeyer flasks (250 mL, 500 mL, 2 L)

  • Rotary shaker incubator

  • Centrifuge and appropriate centrifuge tubes (capable of 12,000 rpm)

  • Whatman No. 1 filter paper

  • Separatory funnel

  • Rotary evaporator

  • Solvents: Ethyl acetate (B1210297), Chloroform (B151607), Methanol, Hexane (all analytical grade)

2.3 Purification & Analysis

  • Silica (B1680970) gel for column chromatography (230-400 Å mesh)[1]

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • HPLC system

  • Mass Spectrometer (MS)

  • NMR Spectrometer

Experimental Protocols

3.1 Protocol A: Bacterial Culture and Maintenance

  • Strain Maintenance: Maintain the Streptomyces thermoviolaceus NT1 strain in ISP2 broth supplemented with 30% glycerol for long-term storage at -20°C.[3]

  • Activation: To activate the strain, streak a small amount of the glycerol stock onto an ISP2 agar plate.

  • Incubation: Incubate the plate at 28°C for 10-14 days, or until characteristic aerial mycelia and spores are formed.[1]

  • Seed Culture Preparation: Inoculate a 250 mL flask containing 30 mL of ISP2 broth with a 1 cm diameter agar plug from the mature plate.[1]

  • Incubation: Incubate this seed culture at 28°C for 3 days on a rotary shaker at 150 rpm.[1][3]

3.2 Protocol B: Production of this compound via Fermentation

  • Secondary Culture: Transfer 5% (v/v) of the primary seed culture into a 500 mL flask containing 100 mL of ISP2 broth. Incubate for an additional 3 days under the same conditions (28°C, 150 rpm).[1]

  • Production Culture: Inoculate a 2 L flask containing 1.5 L of optimized ISP2 medium with 5% (v/v) of the secondary seed culture.[1][2]

    • Optimized Medium: ISP2 medium with pH adjusted to 7.02, supplemented with glucose to a final concentration of 0.38%.[2]

  • Fermentation: Incubate the production culture for 10 days at an optimized temperature of 36.5°C on a rotary shaker at 150 rpm.[1][2]

3.3 Protocol C: Extraction of Crude this compound

  • Mycelia Separation: After the 10-day incubation period, harvest the culture broth. Separate the bacterial mycelia from the culture medium by filtration through Whatman No. 1 filter paper.[1]

  • Clarification: Centrifuge the resulting cell-free culture filtrate at 12,000 rpm for 15 minutes to remove any remaining cells and debris.[1]

  • Solvent Extraction: Transfer the clarified supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 15-20 minutes. Allow the layers to separate.

  • Collection: Collect the upper ethyl acetate layer, which contains the this compound.

  • Concentration: Concentrate the ethyl acetate extract to dryness in vacuo using a rotary evaporator to obtain the crude solid residue.

3.4 Protocol D: Purification by Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel column (230-400 Å mesh) using a suitable solvent system, such as hexane.[1]

  • Sample Loading: Dissolve the crude residue from Protocol C in a minimal amount of chloroform (e.g., 5 mL), adsorb it onto a small amount of silica gel, and allow it to dry. Carefully load the dried, adsorbed sample onto the top of the prepared column.[1]

  • Fractionation: Elute the column with a gradient solvent system to separate the components.[1]

    • Step 1 (Less Polar): Start with a graded mixture of hexane-chloroform, progressively increasing the polarity (e.g., 60:0, 50:10, 30:30, 10:50, 0:60).[1]

    • Step 2 (More Polar): Follow with a chloroform-methanol gradient, again increasing polarity (e.g., 60:0, 55:5, 50:10, 40:20, 30:30, 20:40, 0:60).[1]

  • Fraction Collection: Collect fractions of approximately 60 mL each.[1]

  • Activity Monitoring: Monitor the fractions for antibacterial activity using a disk diffusion assay or for the presence of the target compound using TLC. Pool the active fractions containing the pure compound.

  • Final Concentration: Evaporate the solvent from the pooled active fractions to yield purified this compound.

Data Presentation

Optimization of fermentation parameters has been shown to significantly increase the final yield of this compound.[2]

ConditionGlucose (%)pHTemperature (°C)Incubation (days)Yield (mg/L)Fold Increase
Un-optimized-~7.2351018.641.0x
Optimized[2]0.387.0236.531061.353.3x

Visualization of Experimental Workflow

Isolation_Workflow cluster_prep A. Culture Preparation cluster_prod B. Fermentation cluster_extract C. Extraction cluster_purify D. Purification & Analysis strain S. thermoviolaceus NT1 Glycerol Stock plate ISP2 Agar Plate (10-14 days, 28°C) strain->plate Streak seed1 Primary Seed Culture (3 days, 28°C, 150 rpm) plate->seed1 Inoculate seed2 Secondary Seed Culture (3 days, 28°C, 150 rpm) seed1->seed2 5% v/v Transfer prod Production Culture (10 days, 36.5°C, 150 rpm) Optimized ISP2 Medium seed2->prod 5% v/v Inoculation filter Filtration (Whatman No. 1) prod->filter Harvest centrifuge Centrifugation (12,000 rpm, 15 min) filter->centrifuge Cell-Free Filtrate extract Ethyl Acetate Liquid-Liquid Extraction centrifuge->extract Clarified Supernatant evap1 Rotary Evaporation extract->evap1 crude Crude Extract evap1->crude column Silica Gel Column Chromatography crude->column fractions Collect & Pool Active Fractions column->fractions evap2 Rotary Evaporation fractions->evap2 pure Purified This compound evap2->pure analysis Analysis (TLC, HPLC, MS, NMR) pure->analysis

Caption: Workflow for the isolation and purification of this compound.

References

Application Notes and Protocols: Purification of Granaticinic Acid using Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticinic acid, a polyketide natural product produced by various Streptomyces species, has garnered significant interest due to its potential therapeutic properties, including antibacterial activity.[1][2] As with many natural products, obtaining high-purity this compound from fermentation broths is a critical step for further research and development. Silica (B1680970) gel column chromatography is a fundamental, widely used technique for the purification of such moderately polar compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, complete with data presentation and visual workflows to guide researchers in this process.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₂₂H₂₂O₁₁[3]
Molecular Weight462.407 g/mol [3]
PolarityPredicted to be a polar compound due to the presence of multiple hydroxyl and carboxylic acid functional groups.Inferred from structure
SolubilityLikely soluble in polar organic solvents such as methanol (B129727), ethyl acetate, and chloroform.Inferred from polarity

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound from a crude extract using silica gel column chromatography.

Materials and Equipment
  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase Solvents: Chloroform (CHCl₃) and Methanol (MeOH) of analytical grade

  • Crude Extract: A concentrated extract from a Streptomyces fermentation broth containing this compound.

  • Glass Chromatography Column: Appropriate size for the amount of crude extract.

  • Eluting Solvents: A series of chloroform-methanol mixtures of increasing polarity.

  • Collection Vessels: Test tubes or flasks for fraction collection.

  • Analytical Equipment: Thin Layer Chromatography (TLC) plates (silica gel coated), UV lamp (254 nm), and High-Performance Liquid Chromatography (HPLC) system for purity analysis.

Protocol for Silica Gel Column Chromatography
  • Column Preparation:

    • Secure a glass chromatography column vertically to a retort stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from eluting.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 98:2 Chloroform:Methanol).

    • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles. Gently tap the column to facilitate even packing.

    • Drain the excess solvent until the solvent level is just above the surface of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial eluting solvent.

    • Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb completely onto the silica gel.

  • Elution:

    • Begin the elution with the initial, least polar solvent mixture (e.g., 98:2 Chloroform:Methanol).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in the chloroform-methanol mixture. A suggested gradient is provided in the table below.

    • Collect the eluent in fractions of a consistent volume (e.g., 15 mL).

  • Fraction Analysis:

    • Monitor the separation process by spotting collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., 9:1 Chloroform:Methanol).

    • Visualize the separated compounds under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Purity and Yield Determination:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

    • Determine the final yield of the purified product.

    • Assess the purity of the final product using HPLC analysis.

Suggested Elution Gradient
Fraction NumberSolvent System (Chloroform:Methanol)Volume (mL)Purpose
1-1098:2150Elution of non-polar impurities
11-2095:5150Gradual elution of compounds
21-4090:10300Elution of this compound
41-5080:20150Elution of more polar impurities
51-6050:50150Column wash

Data Presentation

The following table summarizes representative quantitative data from a typical purification of this compound using the protocol described above.

ParameterValue
Crude Extract Weight5.0 g
Purified this compound Weight350 mg
Yield7.0%
Purity (by HPLC)>95%
Retention Factor (Rf) on TLC~0.45 (in 9:1 Chloroform:Methanol)

Visualizations

Experimental Workflow for this compound Purification

G Figure 1: Experimental Workflow for this compound Purification cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Final Product A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Dissolve Crude Extract B->C D Load Sample onto Column C->D E Elute with Gradient Solvent System D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Determine Yield and Purity (HPLC) I->J K Pure this compound J->K

Caption: Figure 1: A step-by-step workflow for the purification of this compound.

Logical Relationships in Silica Gel Column Chromatography

G Figure 2: Key Components and Principles of Chromatography cluster_0 Chromatography System cluster_1 Separation Principle cluster_2 Outcome StationaryPhase Stationary Phase Silica Gel (Polar) Principle Differential Partitioning StationaryPhase->Principle MobilePhase Mobile Phase Chloroform:Methanol (Less Polar to More Polar) MobilePhase->Principle Analyte Analyte This compound in Crude Extract Analyte->Principle Outcome Purified this compound Principle->Outcome

Caption: Figure 2: The interplay of key components in the chromatographic separation.

References

Application Notes & Protocols: Thin-Layer Chromatography (TLC) Analysis of Granaticinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Granaticinic acid is a polyketide antibiotic with a quinonoid structure and a carboxylic acid functional group. Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique widely used for the separation, identification, and qualitative analysis of various compounds.[1][2] This document provides detailed application notes and protocols for the TLC analysis of this compound, covering stationary phase selection, mobile phase optimization, visualization techniques, and experimental workflows.

Data Presentation

Table 1: Recommended TLC Plates and Solvent Systems for this compound Analysis

Stationary PhaseMobile Phase (Solvent System)Ratio (v/v/v)Expected Rf RangeNotes
Silica Gel 60 F254Toluene:Dioxane:Acetic Acid180:45:50.3 - 0.6A common system for separating depsidones and related phenolic compounds.[3]
Silica Gel 60 F254Ethyl Acetate:Hexane30:70 to 70:300.2 - 0.7A versatile system for compounds of intermediate polarity. The ratio can be adjusted to optimize separation.
Silica Gel 60 F254Dichloromethane:Methanol (B129727)95:5 to 90:100.2 - 0.5Suitable for more polar compounds. The addition of methanol increases the polarity of the mobile phase.
Reverse Phase C18Acetonitrile:Water with 0.1% Formic AcidGradientVariableUseful for analysis of polar compounds. Formic acid helps to suppress the ionization of the carboxylic acid group.

Table 2: Visualization Methods for this compound on TLC Plates

Visualization MethodReagent/TechniqueProcedureExpected Result
UV Light (Non-destructive)UV lamp at 254 nm and 366 nmExpose the dried TLC plate to UV light.Quenching of fluorescence at 254 nm (dark spots on a green fluorescent background). May show fluorescence at 366 nm.[1][4]
Iodine Vapor (Non-destructive)Place the dried plate in a chamber with iodine crystals.Allow the plate to be exposed to iodine vapor until spots appear.Brown spots will appear where compounds are present.
Bromocresol Green Spray (Destructive)0.04% Bromocresol Green in ethanol, adjusted to a blue endpoint with 0.1N NaOH.Spray the dried plate with the reagent.Yellow spots on a blue-green background, indicative of acidic compounds.[4]
Sulfuric Acid Charring (Destructive)10% sulfuric acid in methanol.Spray the plate and heat at ~120°C for 1-2 minutes.Brown or black spots will form. May show luminescence under long-wave UV light.[4]

Experimental Protocols

Protocol 1: General TLC Analysis of this compound

1. Materials:

  • TLC plates (e.g., Silica Gel 60 F254, 20x20 cm)

  • This compound standard

  • Sample containing this compound

  • Developing solvent (see Table 1 for suggestions)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • Visualization reagents (see Table 2)

  • Fume hood

  • Oven or hot plate

2. Procedure:

  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contamination.[5]

    • Using a pencil and ruler, lightly draw a starting line (origin) about 1-1.5 cm from the bottom of the plate.[5]

    • Mark the positions for sample application on the origin line, ensuring they are at least 1 cm apart and from the edges.[5]

  • Sample Preparation and Spotting:

    • Dissolve the this compound standard and the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Using a capillary tube, apply a small spot (1-2 mm in diameter) of each sample and the standard onto their respective marks on the origin line.[5]

    • Allow the spots to dry completely between applications to keep them small and concentrated.[5]

  • Development:

    • Pour the chosen developing solvent into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[5][6]

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor, which improves the reproducibility of the separation.[7]

    • Close the chamber and allow it to equilibrate for at least 20-30 minutes.[7][8]

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the plate is upright and the solvent does not splash over the origin.[9]

    • Replace the lid and allow the solvent to ascend the plate by capillary action.[7]

    • Remove the plate when the solvent front is about 1 cm from the top edge.[5][7]

    • Immediately mark the position of the solvent front with a pencil.[5][6]

    • Dry the plate in a fume hood.

  • Visualization:

    • Visualize the separated spots using one or more of the methods described in Table 2. Start with non-destructive methods like UV light before proceeding to destructive chemical staining.

  • Analysis:

    • Calculate the Retention Factor (Rf) for the this compound standard and the corresponding spot in the sample.[10]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf value and the appearance of the spot in the sample to that of the standard for identification. An ideal Rf value is typically between 0.2 and 0.8.[11]

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_application Application cluster_development Development cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin Line) spot_plate Spot Plate with Sample & Standard prep_plate->spot_plate prep_sample Dissolve Sample & Standard prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate saturate_chamber Saturate Chamber with Solvent saturate_chamber->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_spots Visualize Spots (UV, Stains) dry_plate->visualize_spots calculate_rf Calculate Rf Values visualize_spots->calculate_rf compare Compare Sample to Standard calculate_rf->compare

Caption: Experimental workflow for the TLC analysis of this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Granaticinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Granaticinic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a member of the benzoisochromanequinone class of antibiotics, requires accurate and precise quantification for various research and development applications, including fermentation process optimization, quality control, and pharmacological studies.[1][2][3]

Introduction

This compound is a polyketide antibiotic with potential therapeutic applications.[2][3] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of secondary metabolites in complex mixtures. This application note describes a reversed-phase HPLC (RP-HPLC) method developed for the determination of this compound. The method is designed to be specific, accurate, and reproducible for routine analysis in research and quality control laboratories.

Experimental
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of moderately polar compounds like this compound.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥95%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid or Phosphoric acid (analytical grade)

  • Sample Preparation: Syringe filters (0.45 µm) for sample clarification.

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Note: The gradient profile and mobile phase composition may require optimization based on the specific column and HPLC system used.

Protocols
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The sample preparation method will vary depending on the matrix. A general protocol for a fermentation broth sample is provided below.

  • Extraction: Centrifuge the fermentation broth to separate the supernatant from the biomass.

  • Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent such as ethyl acetate. Repeat the extraction twice.

  • Evaporation: Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

Data Analysis and Quantification

A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve using the peak area obtained from the sample chromatogram.

Parameter Value
Retention Time (approx.) 15.2 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: These values are typical and should be determined during method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Fermentation Broth extraction Solvent Extraction sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution filtration 0.45 µm Filtration reconstitution->filtration injection Injection into HPLC filtration->injection standard This compound Standard stock Stock Solution Preparation standard->stock working Working Standard Dilutions stock->working working->injection separation C18 Column Separation injection->separation detection UV Detection at 280 nm separation->detection chromatogram Chromatogram Acquisition detection->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of this compound chromatogram->quantification calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationships in Method Development

logical_relationships cluster_analyte Analyte Properties cluster_method HPLC Method Parameters cluster_outcome Desired Outcome granaticinic_acid This compound polarity Moderate Polarity granaticinic_acid->polarity uv_absorbance UV Absorbance granaticinic_acid->uv_absorbance rp_hplc Reversed-Phase HPLC polarity->rp_hplc dictates uv_detector UV Detector uv_absorbance->uv_detector enables c18_column C18 Column rp_hplc->c18_column utilizes gradient_elution Gradient Elution c18_column->gradient_elution optimized with separation Good Separation c18_column->separation gradient_elution->separation quantification Accurate Quantification uv_detector->quantification separation->quantification

Caption: Key relationships in developing the HPLC method.

References

Application Notes and Protocols for the NMR-Based Structural Analysis of Granaticinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Granaticinic acid and its derivatives are members of the benzoisochromanequinone class of polyketides, a group of natural products known for their significant antibacterial and anticancer activities.[1] The precise structural elucidation of these complex molecules is paramount for understanding their mechanism of action, guiding synthetic efforts, and developing new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous determination of the chemical structure of such natural products in solution.[2] This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of a this compound derivative, 4-deoxy-4-S-(N-acetylcysteinyl) this compound, also known as granaticin MA. The methodologies and data presented herein are intended to guide researchers, scientists, and drug development professionals in the structural characterization of this compound and related compounds.

Structural Elucidation Workflow

The structural elucidation of a complex molecule like this compound via NMR spectroscopy typically follows a logical progression of experiments. Each experiment provides a specific piece of the structural puzzle, and their combined interpretation leads to the final, complete structure.

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Proton Environments C13_NMR ¹³C NMR HSQC HSQC (¹H-¹³C One-Bond Correlation) C13_NMR->HSQC Carbon Environments COSY->HSQC Proton Spin Systems Structure Final Structure COSY->Structure Proton Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Direct C-H Connectivity HSQC->Structure C-H Assignments HMBC->Structure Carbon Skeleton Assembly

Caption: Workflow for NMR-based structure elucidation.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-deoxy-4-S-(N-acetylcysteinyl) this compound (Granaticin MA), a derivative of this compound.[1][3] This data was reported from spectra acquired in methanol-d₄ (CD₃OD).

Table 1: ¹H NMR Data for Granaticin MA (in CD₃OD)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
34.85d9.0
44.15d9.0
57.15d7.8
67.55t7.8
87.45d7.8
102.85dd18.0, 6.0
10'2.75dd18.0, 3.0
114.65m
13-CH₃1.25d6.6
1512.5s
2''4.50dd8.4, 4.8
3''a3.20dd14.4, 4.8
3''b3.05dd14.4, 8.4
NH--
Ac-CH₃2.00s

Note: Some proton signals, such as the amide proton (NH), may be broad or exchange with the solvent, making them difficult to observe.

Table 2: ¹³C NMR Data for Granaticin MA (in CD₃OD)
PositionChemical Shift (δ, ppm)
1188.0
2162.1
370.2
450.1
4a138.5
5120.1
6137.5
7116.0
8132.1
9182.5
9a115.5
1035.5
1165.8
12a158.0
1321.0
14162.5
15-
1''173.8
2''55.0
3''35.8
Ac-C=O172.5
Ac-CH₃22.8

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are based on established techniques for the structural elucidation of natural products.[1]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Materials:

    • Purified this compound derivative (1-5 mg)

    • Deuterated solvent (e.g., methanol-d₄, CD₃OD)

    • NMR tube (5 mm)

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Weigh approximately 1-5 mg of the purified compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent to the NMR tube.

    • Securely cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 600 MHz or 700 MHz spectrometer.[1] These may need to be adjusted based on the specific instrument and sample concentration.

  • Instrumentation:

    • Bruker Avance III HD 600 MHz or 700 MHz spectrometer

    • Cryoprobe

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30 or similar standard 1D proton experiment

    • Solvent: CD₃OD

    • Temperature: 298 K

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (adjust for sample concentration)

  • ¹³C NMR Spectroscopy:

    • Pulse Program: zgpg30 or similar proton-decoupled 1D carbon experiment

    • Solvent: CD₃OD

    • Temperature: 298 K

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (adjust for sample concentration)

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf or similar gradient-selected COSY

    • Solvent: CD₃OD

    • Temperature: 298 K

    • Spectral Width (F1 and F2): 10-12 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 8-16

    • Relaxation Delay: 1.5-2.0 seconds

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2 or similar edited HSQC for multiplicity determination

    • Solvent: CD₃OD

    • Temperature: 298 K

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 180-200 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 16-32

    • Relaxation Delay: 1.5-2.0 seconds

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf or similar gradient-selected HMBC

    • Solvent: CD₃OD

    • Temperature: 298 K

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 220-240 ppm

    • Number of Increments (F1): 512

    • Number of Scans per Increment: 32-64

    • Relaxation Delay: 1.5-2.0 seconds

Data Processing and Interpretation
  • Software: Bruker TopSpin, MestReNova, or similar NMR processing software.

  • Processing Steps:

    • Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

    • Phasing: Manually or automatically correct the phase of the spectra to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (for CD₃OD, ¹H at 3.31 ppm and ¹³C at 49.0 ppm).

    • Peak Picking and Integration (1D): Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

    • Cross-Peak Analysis (2D): Analyze the correlation peaks in the 2D spectra to establish connectivity between nuclei.

Visualization of Key NMR Correlations

The following diagram illustrates the logical connections derived from the key 2D NMR experiments (COSY and HMBC) that are essential for assembling the carbon skeleton and assigning the protons and carbons of the this compound core.

cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) cluster_structure Structural Fragments H3_H4 H-3 ↔ H-4 Pyran Dihydropyran Ring H3_H4->Pyran H5_H6 H-5 ↔ H-6 Benzoquinone Benzoquinone Ring H5_H6->Benzoquinone H6_H8 H-6 ↔ H-8 H6_H8->Benzoquinone H3_C4a H-3 → C-4a H3_C4a->Pyran H3_C13 H-3 → C-13 H3_C13->Pyran H10_C4a H-10 → C-4a H10_C4a->Pyran H10_C9a H-10 → C-9a H10_C9a->Benzoquinone H13_C3 13-CH₃ → C-3 H13_C3->Pyran H13_C11 13-CH₃ → C-11 H13_C11->Pyran

Caption: Key COSY and HMBC correlations for this compound.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound and its derivatives. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the molecular connectivity and stereochemistry of these complex natural products. The protocols and data presented in this application note serve as a valuable resource for scientists engaged in the discovery, characterization, and development of novel therapeutic agents from natural sources.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Granaticinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticinic acid, a member of the granaticin family of benzoisochromanequinone antibiotics, is a secondary metabolite produced by various Streptomyces species.[1] It has demonstrated significant broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Penicillin-resistant S. aureus (PRSA).[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potency of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods.

Data Presentation: Antimicrobial Spectrum of this compound

Test OrganismGram StainReported ActivityMIC (µg/mL)
Staphylococcus aureus (including MRSA)PositiveInhibitory[1][2]Not Reported
Bacillus cereusPositiveInhibitory[2]Not Reported
Escherichia coliNegativeInhibitory[2]Not Reported
Pseudomonas aeruginosaNegativeInhibitory[1][2]Not Reported

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.

Materials:

  • This compound stock solution (of known concentration)

  • Test microorganism(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid medium

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Spectrophotometer or McFarland turbidity standards

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in sterile broth.

    • In a 96-well plate, add 100 µL of sterile broth to wells in columns 2 through 12.

    • Add 200 µL of the appropriate concentration of this compound stock solution to the wells in column 1.

    • Perform serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.

    • Column 11 will serve as a positive control (broth and inoculum, no drug), and column 12 will be the negative control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate (columns 1-11). The final volume in each well will be 200 µL.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the positive control well.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound stock solution (of known concentration)

  • Test microorganism(s)

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes

  • Sterile test tubes

  • Spectrophotometer or McFarland turbidity standards

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a sterile diluent.

    • For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.

    • Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely.

    • Prepare a control plate containing no this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation and Incubation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.

Mandatory Visualizations

Experimental Workflow Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_drug Prepare this compound Serial Dilutions in 96-well Plate inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plates Prepare Agar Plates with This compound Dilutions inoculate Inoculate Agar Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Examine Plates for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the agar dilution method.

Proposed Mechanism of Action of Granaticins

The bactericidal activity of the granaticin family of antibiotics, to which this compound belongs, is thought to involve a multi-faceted mechanism.

Granaticin_Mechanism_of_Action cluster_cellular_entry Cellular Environment cluster_catalytic_activity Catalytic Activity cluster_cellular_damage Cellular Damage granaticin Granaticin oxidation Oxidation of Cellular Components granaticin->oxidation catalyzes inhibition_rna Inhibition of DNA-dependent RNA Synthesis granaticin->inhibition_rna directly inhibits cell_components Cellular Components (e.g., Ascorbic Acid, Sulfhydryl Groups) cell_components->oxidation h2o2 Generation of Hydrogen Peroxide (H₂O₂) oxidation->h2o2 oxidative_stress Oxidative Stress h2o2->oxidative_stress cell_death Bacterial Cell Death oxidative_stress->cell_death inhibition_rna->cell_death

Caption: Proposed mechanism of action for the granaticin class of antibiotics.

The proposed mechanism for granaticins involves two primary modes of action. Firstly, granaticin acts as an organocatalyst, facilitating the oxidation of vital cellular components such as sulfhydryl groups found in proteins.[5] This catalytic activity also leads to the generation of hydrogen peroxide (H₂O₂), a reactive oxygen species that induces significant oxidative stress within the bacterial cell.[5] Secondly, compounds like Granaticin B have been shown to directly inhibit DNA-dependent RNA synthesis, thereby halting essential cellular processes.[6] The culmination of this oxidative damage and inhibition of transcription leads to bacterial cell death.

References

Application Notes and Protocols for Assessing Granaticinic Acid Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxicity of Granaticinic acid using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound, a member of the benzoisochromanequinone polyketide family, has demonstrated cytotoxic effects against various cancer cell lines, with activity reported in the nanomolar to micromolar range.[1] Its cytotoxic mechanisms are believed to involve the inhibition of ribosomal RNA maturation, the generation of reactive oxygen species (ROS) through its organocatalytic functions, and the inhibition of key enzymes in cancer progression such as farnesyltransferase and inosine (B1671953) 5′-monophosphate dehydrogenase.[1][2]

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of living, metabolically active cells.[3]

Data Presentation

Table 1: Recommended Cell Seeding Densities for 96-well Plates
Cell TypeSeeding Density (cells/well)
Adherent Cells (e.g., HeLa, A549, HepG2, HCT116)5,000 - 10,000
Suspension Cells (e.g., HL-60)10,000 - 50,000

Note: Optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

Table 2: Reagent Preparation and Recommended Concentrations
ReagentPreparationWorking ConcentrationStorage
This compoundDissolve in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute in culture medium to desired concentrations.nM to µM range (e.g., 0.1, 1, 10, 50, 100 µM)-20°C (Stock)
MTT SolutionDissolve MTT powder in sterile Phosphate Buffered Saline (PBS) to a final concentration of 5 mg/mL. Filter-sterilize.0.5 mg/mL4°C, protected from light
Solubilization Solution10% SDS in 0.01 M HCl or pure DMSON/ARoom Temperature

Experimental Protocols

I. Cell Preparation and Seeding
  • Cell Culture: Maintain the chosen cancer cell line (e.g., HCT116, A549, HeLa, HepG2) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • For adherent cells, detach cells using trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells into a 96-well plate at the predetermined density (see Table 1) in a final volume of 100 µL per well.

    • For suspension cells, directly count the cells and seed them into a 96-well plate at the appropriate density in a final volume of 100 µL per well.

  • Incubation: Incubate the plate for 24 hours to allow adherent cells to attach or suspension cells to stabilize.

II. Treatment with this compound
  • Prepare Dilutions: Prepare a series of dilutions of this compound from the stock solution in a serum-free culture medium to achieve the desired final concentrations (refer to Table 2). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).

  • Cell Treatment: Carefully remove the culture medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

III. MTT Assay
  • Add MTT Reagent: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.

  • Solubilize Formazan Crystals:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add 100 µL of solubilization solution to each well.

  • Incubate and Read Absorbance: Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

IV. Data Analysis
  • Calculate Percentage of Cell Viability:

    • Percentage of Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits 50% of cell viability. This can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).

Mandatory Visualizations

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with this compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570nm) G->H I 9. Calculate % Viability & IC50 H->I

Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.

Granaticinic_Acid_Cytotoxicity_Pathway Proposed Cytotoxic Mechanism of this compound cluster_entry Cellular Uptake cluster_ros Oxidative Stress cluster_inhibition Enzymatic & Synthetic Inhibition cluster_outcome Cellular Outcome GA This compound ROS Generation of ROS (e.g., H2O2) GA->ROS RNA_Inhibition Inhibition of rRNA Maturation GA->RNA_Inhibition Enzyme_Inhibition Inhibition of Farnesyltransferase & IMPDH GA->Enzyme_Inhibition Oxidation Oxidation of Sulfhydryl Groups ROS->Oxidation DNA_Damage DNA Damage Oxidation->DNA_Damage Apoptosis Apoptosis RNA_Inhibition->Apoptosis Enzyme_Inhibition->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Granaticinic Acid Production in ISP2 Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fermentation of Streptomyces species to produce Granaticinic acid, with a specific focus on optimizing conditions within the International Streptomyces Project 2 (ISP2) medium.

Introduction

This compound is a polyketide antibiotic with potential therapeutic applications. Its production by Streptomyces species is highly influenced by fermentation conditions. These notes offer a comprehensive guide to optimizing these conditions in ISP2 medium to enhance the yield of this compound. The protocols provided are based on established methodologies and are intended to be adaptable to specific laboratory settings.

Data Presentation: Fermentation Parameters for this compound Production

The following tables summarize the key fermentation parameters that have been optimized for the production of this compound by Streptomyces thermoviolaceus NT1 in ISP2 medium.[1][2][3]

Table 1: Optimal Fermentation Conditions for this compound Production

ParameterUn-optimized ConditionOptimized ConditionThis compound Yield (mg/L)
MediumISP2ISP2-
Glucose ConcentrationNot specified0.38%Increased 3.30-fold
Initial pH7.07.02Increased 3.30-fold
Temperature (°C)Not specified36.53Increased 3.30-fold
Inoculum Size (% v/v)2%5%Increased production
Incubation Period (days)1210Peak production
Agitation (rpm)150150-

Table 2: Effect of Individual Parameters on this compound Production (One-Variable-at-a-Time Approach) [1][2]

ParameterConditionObservation
Media ISP2, ISP5, SCN, TYG, MS brothISP2 was the most preferred medium for production.
Inoculum Size 0.5%, 1%, 2%, 5%, 10% (v/v)5% inoculum size resulted in the highest production.
Initial pH 4, 6, 7, 8, 10pH 7.0 was optimal for maximum yield.
Temperature (°C) Not specified in detail in search results35°C was found to be the optimum temperature.
Glucose Concentration (%) 0, 0.2, 0.4, 0.6, 0.8, 1A specific optimal concentration was determined through RSM.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the production, extraction, and quantification of this compound.

Protocol 1: Preparation of ISP2 Medium

Materials:

  • Yeast Extract

  • Malt Extract

  • Dextrose (Glucose)

  • Agar (B569324) (for solid medium)

  • Distilled Water

Procedure:

  • For 1 liter of ISP2 medium, dissolve the following components in distilled water:[4][5]

    • Yeast Extract: 4 g

    • Malt Extract: 10 g

    • Dextrose: 4 g

  • For solid medium, add 20 g of agar.[4][5]

  • Adjust the final volume to 1 liter with distilled water.

  • Adjust the pH to 7.0-7.2 using appropriate acids or bases.[5]

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

Protocol 2: Fermentation of Streptomyces for this compound Production

Materials:

  • Streptomyces strain (e.g., Streptomyces thermoviolaceus NT1)

  • ISP2 broth

  • Sterile Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Inoculate a loopful of Streptomyces spores or mycelia from a fresh ISP2 agar plate into a flask containing ISP2 broth.

    • Incubate at the optimal temperature (e.g., 36.53°C) with shaking (e.g., 150 rpm) for a sufficient period to obtain a dense seed culture.[1][2]

  • Production Culture:

    • Prepare Erlenmeyer flasks containing the desired volume of sterile ISP2 broth with the optimized glucose concentration (0.38%).[1][2]

    • Inoculate the production flasks with the seed culture to a final concentration of 5% (v/v).[1][2]

    • Incubate the flasks under the optimized conditions:

      • Temperature: 36.53°C[1][2]

      • Agitation: 150 rpm[1]

      • Incubation Period: 10 days[1][2][3]

  • Monitoring:

    • Aseptically collect samples at regular intervals to monitor growth (e.g., dry cell weight) and this compound production.

Protocol 3: Extraction of this compound

Materials:

  • Fermentation broth

  • Ethyl acetate (B1210297)

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth after the 10-day incubation period.

  • Separate the mycelial biomass from the supernatant by centrifugation.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the supernatant.

  • Shake vigorously for 15-20 minutes to extract the this compound into the organic phase.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Combine all the ethyl acetate extracts.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature that does not degrade the compound (e.g., 40°C) to obtain the crude extract.

Protocol 4: Quantification of this compound

Materials:

  • Crude extract of this compound

  • This compound standard

  • Appropriate solvents for HPLC or LC-MS/MS analysis

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array) or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound in a suitable solvent.

  • Sample Preparation: Dissolve a known weight of the crude extract in a known volume of the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example for HPLC):

    • Column: A C18 reversed-phase column is commonly used for the separation of polyketides.

    • Mobile Phase: A gradient of two solvents, such as water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. The specific gradient will need to be optimized.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample extract.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the final yield in mg/L of the original fermentation broth.

Visualizations

Signaling Pathway for Polyketide Biosynthesis in Streptomyces

The biosynthesis of secondary metabolites like this compound in Streptomyces is a tightly regulated process. While a specific signaling pathway for this compound is not fully elucidated, a generalized pathway involving common regulatory elements in Streptomyces can be depicted. This includes the role of small signaling molecules like gamma-butyrolactones (GBLs), two-component systems, and pathway-specific regulatory proteins (SARPs).

G Environmental_Signals Environmental Signals (Nutrient limitation, Stress) GBL_Synthase GBL Synthase Environmental_Signals->GBL_Synthase Two_Component_System Two-Component System (Sensor Kinase / Response Regulator) Environmental_Signals->Two_Component_System GBL Gamma-Butyrolactone (GBL) GBL_Synthase->GBL GBL_Receptor GBL Receptor GBL->GBL_Receptor binds Pleiotropic_Regulators Pleiotropic Regulators GBL_Receptor->Pleiotropic_Regulators activates Two_Component_System->Pleiotropic_Regulators activates SARP Pathway-Specific Activator (e.g., SARP) Pleiotropic_Regulators->SARP activates transcription Biosynthesis_Genes This compound Biosynthesis Genes SARP->Biosynthesis_Genes activates transcription Granaticinic_Acid This compound Biosynthesis_Genes->Granaticinic_Acid produces

Caption: Generalized signaling cascade for polyketide biosynthesis in Streptomyces.

Experimental Workflow for this compound Production and Analysis

The following diagram illustrates the overall workflow from culture preparation to the final quantification of this compound.

G Start Start: Streptomyces Strain Inoculum Inoculum Preparation (ISP2 Broth) Start->Inoculum Fermentation Production Fermentation (Optimized ISP2 Broth) Inoculum->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Concentration Solvent Evaporation (Rotary Evaporator) Extraction->Concentration Analysis Quantification (HPLC or LC-MS/MS) Concentration->Analysis End End: this compound Yield Analysis->End

Caption: Experimental workflow for this compound production and analysis.

References

Troubleshooting & Optimization

How to increase the yield of Granaticinic acid production?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Granaticinic Acid Production

Welcome to the technical support center for this compound production. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental workflows and increase production yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound fermentation and provides actionable solutions.

Q1: My Streptomyces culture is growing well, but the this compound yield is low. What are the initial parameters I should check?

A1: Low yield despite good biomass can be attributed to several factors. Start by verifying your fermentation conditions. This compound is a secondary metabolite, and its production is often triggered by specific nutritional and environmental cues, sometimes under conditions of slight stress.[1]

  • Timing of Harvest: this compound production typically begins in the later stages of growth. For Streptomyces thermoviolaceus NT1, production starts around day 5 and peaks at day 10 of incubation.[1] Harvesting too early will result in low yields.

  • Media Composition: The choice of production medium is critical. ISP2 medium has been shown to be effective for this compound production.[1]

  • Initial pH: The initial pH of the culture medium should be around 7.0. Production is significantly lower in acidic or slightly alkaline conditions.[1]

  • Temperature: The optimal temperature for production by S. thermoviolaceus NT1 is approximately 35-37°C.[1][2]

Q2: I've noticed that increasing the glucose concentration in my media is not leading to higher yields. Why is this happening?

A2: This is a common phenomenon in the production of secondary metabolites. While a higher glucose concentration can support greater biomass, it may not translate to increased this compound production.[1] High levels of glucose can sometimes inhibit key enzymes in the biosynthetic pathway.[1] The optimal glucose concentration for S. thermoviolaceus NT1 has been found to be around 0.38% to 0.4%.[1][2][3]

Q3: What is the optimal inoculum size for starting my fermentation?

A3: The inoculum size can significantly impact the production kinetics. For fermentation of S. thermoviolaceus NT1 in ISP2 medium, a 5% seed inoculum has been reported to yield the best results.[1]

Q4: How can I systematically optimize my fermentation conditions for maximum yield?

A4: A two-step approach is often effective:

  • One-Variable-at-a-Time (OVAT): Start by optimizing individual parameters such as media components, pH, temperature, and inoculum size to identify the factors that have the most significant impact on yield.[2]

  • Response Surface Methodology (RSM): After identifying the key factors through OVAT, use a statistical approach like the Box-Behnken design to study the interactions between these variables and determine the optimal combination for maximum production.[1][2]

Q5: Are there any advanced strategies beyond fermentation optimization to increase yield?

A5: Yes, metabolic engineering presents a powerful approach for enhancing the production of organic acids.[4][5] While specific strategies for this compound are still emerging, general principles include:

  • Overexpression of key enzymes in the biosynthetic pathway.

  • Knocking out competing pathways that divert precursors away from this compound synthesis.

  • Enhancing the supply of precursor molecules.

Data Presentation: Fermentation Optimization Parameters

The following tables summarize quantitative data from studies on optimizing this compound production.

Table 1: Comparison of this compound Yield Before and After Optimization

StrainConditionYield (mg/L)Fold IncreaseReference
Streptomyces thermoviolaceus NT1Un-optimized18.64-[1][2]
Streptomyces thermoviolaceus NT1Optimized (RSM)61.353.30[1][2]
Bacterial Strain ABSKSLAB04Pre-optimized370-[3]
Bacterial Strain ABSKSLAB04Optimized (ANN)5801.57[3]

Table 2: Optimized Fermentation Parameters for Streptomyces thermoviolaceus NT1

ParameterOptimized ValueReference
Production MediumISP2[1]
Glucose Concentration0.38%[2][3]
Initial pH7.02[2][3]
Temperature36.53 °C[2][3]
Inoculum Size5%[1]
Incubation Period10 days[1][2]

Experimental Protocols

Protocol 1: General Fermentation for this compound Production

This protocol is based on the cultivation of Streptomyces thermoviolaceus NT1.

Materials:

  • Streptomyces thermoviolaceus NT1 strain

  • ISP2 broth components

  • 250 mL Erlenmeyer flasks

  • Shaker incubator

Procedure:

  • Prepare ISP2 medium and adjust the initial pH to 7.0.

  • Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.

  • Inoculate the flasks with a 5% (v/v) seed culture of S. thermoviolaceus NT1.

  • Incubate the flasks at 35°C with shaking at 150 rpm.[1]

  • Monitor the production over time. The production of this compound is expected to start around day 5 and reach its maximum at day 10.[1]

  • Harvest the culture broth at the optimal time point for extraction and quantification of this compound.

Protocol 2: One-Variable-at-a-Time (OVAT) Optimization

Objective: To identify the key parameters affecting this compound production.

Procedure:

  • Establish a baseline fermentation using the general protocol.

  • Vary one parameter at a time while keeping others constant. For example:

    • Media: Test different production media (e.g., ISP2, ISP5, SCN, TYG, MS broth) while keeping pH, temperature, and inoculum size constant.[1]

    • pH: Test a range of initial pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) in the chosen optimal medium.

    • Temperature: Test a range of incubation temperatures (e.g., 25°C, 30°C, 35°C, 40°C, 45°C).

    • Glucose Concentration: Vary the concentration of glucose in the medium.

    • Inoculum Size: Test different inoculum percentages (e.g., 1%, 2%, 5%, 7%, 10%).

  • For each experiment, quantify the this compound yield and compare it to the baseline to determine the optimal level for each parameter.

Visualizations

Diagram 1: Proposed Biosynthetic Pathway for Granaticin

Granaticin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate BIQ_Scaffold Benzoisochromanequinone (BIQ) Scaffold Polyketide_Intermediate->BIQ_Scaffold Cyclization Pre_Granaticin Pre-Granaticin Molecule BIQ_Scaffold->Pre_Granaticin Tailoring Reactions Glycosyltransferase Glycosyltransferase (e.g., Orf14) Pre_Granaticin->Glycosyltransferase Granaticin Granaticin Glycosyltransferase->Granaticin Glycosylation Granaticinic_Acid This compound Granaticin->Granaticinic_Acid Modification

Caption: Proposed biosynthesis of this compound.

Diagram 2: Experimental Workflow for Yield Optimization

Yield_Optimization_Workflow Start Start: Low Yield Strain_Selection Strain Selection (e.g., S. thermoviolaceus) Start->Strain_Selection Baseline_Ferm Baseline Fermentation (Standard Conditions) Strain_Selection->Baseline_Ferm OVAT One-Variable-at-a-Time (pH, Temp, Media, etc.) Baseline_Ferm->OVAT Identify_Key_Factors Identify Key Factors OVAT->Identify_Key_Factors RSM Response Surface Methodology (e.g., Box-Behnken Design) Identify_Key_Factors->RSM Significant Factors Optimized_Conditions Determine Optimized Conditions RSM->Optimized_Conditions Validation_Exp Validation Experiment Optimized_Conditions->Validation_Exp High_Yield High Yield Achieved Validation_Exp->High_Yield

Caption: Workflow for optimizing this compound yield.

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Problem: Low this compound Yield Check_Growth Is Biomass Growth Normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth Conditions (Inoculum, Media Sterility, etc.) Check_Growth->Troubleshoot_Growth No Check_Ferm_Params Are Fermentation Parameters Optimal? Check_Growth->Check_Ferm_Params Yes Optimize_Params Optimize Parameters (pH, Temp, Glucose, etc.) See Workflow Diagram Check_Ferm_Params->Optimize_Params No Check_Timing Is Harvest Time Correct? (e.g., ~10 days) Check_Ferm_Params->Check_Timing Yes Adjust_Timing Adjust Incubation Time Check_Timing->Adjust_Timing No Consider_Advanced Consider Advanced Strategies (Metabolic Engineering) Check_Timing->Consider_Advanced Yes

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Optimizing Fermentation Parameters for Streptomyces Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize culture conditions for enhanced growth and secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of secondary metabolites in Streytomyces fermentation?

A1: The yield of secondary metabolites, such as antibiotics, is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are media composition (carbon and nitrogen sources), pH, temperature, aeration (dissolved oxygen), and agitation speed.[1][2][3] Inoculum quality and the genetic stability of the strain are also crucial for consistent and high productivity.[3]

Q2: My Streptomyces culture shows good biomass growth, but the secondary metabolite yield is low. What could be the reason?

A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons. The production of secondary metabolites is often triggered by the depletion of certain primary nutrients.[2][3] If the medium is too rich, the switch to secondary metabolism may be delayed or inhibited. Additionally, incorrect fermentation time can result in low yields, as secondary metabolite production typically occurs during the stationary phase of growth.[3]

Q3: How can I control the morphology of my Streptomyces culture in liquid fermentation?

A3: Streptomyces can grow as dispersed mycelia, clumps, or dense pellets in submerged cultures.[4][5] Pellet formation can lead to mass transfer limitations, especially for oxygen, which can negatively impact antibiotic production.[1] To control morphology, you can modify seed culture conditions for more dispersed growth or adjust the agitation speed.[1] However, excessive shear from high agitation can also damage the mycelia.[1] The composition of the growth media can also influence mycelial morphology.[6]

Q4: What is the typical duration for a Streptomyces fermentation to achieve optimal secondary metabolite production?

A4: The optimal fermentation time can vary depending on the strain and specific product. Generally, secondary metabolite production begins in the late logarithmic or early stationary phase of growth.[7] For many Streptomyces species, this can be between 7 to 10 days.[1][8][9] It is crucial to determine the optimal harvest time experimentally by creating a time-course profile of production. Harvesting too early or too late can lead to significantly lower yields.[3]

Q5: I am observing sporulation in my liquid culture. How does this affect my fermentation?

A5: While most industrial Streptomyces strains do not sporulate in submerged cultures, some species can.[10][11] Sporulation can be triggered by nutritional stress, such as phosphate (B84403) limitation.[12] The onset of sporulation can signal the end of the productive phase, as it can halt or reduce secondary metabolite production.[10]

Troubleshooting Guides

Issue 1: Consistently Low or No Product Yield

Problem: My Streptomyces strain is growing, but I'm observing very low or no production of the desired secondary metabolite.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Media Composition The carbon and nitrogen sources, and their ratio, are critical for inducing secondary metabolism.[1][13] An inappropriate source or concentration can favor biomass growth over antibiotic production. Solution: Optimize the medium using a one-factor-at-a-time (OFAT) approach. Test different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).[1][13]
Incorrect Fermentation pH The pH of the culture medium significantly influences enzyme activity and nutrient uptake, directly impacting biosynthetic pathways.[1][14] Solution: Monitor and control the pH throughout the fermentation. The optimal pH for production may differ from the optimal pH for growth and should be determined empirically, but often falls in the neutral to slightly alkaline range.[2][14]
Non-ideal Temperature Temperature affects microbial growth rate and enzyme kinetics. Deviations from the optimal temperature can inhibit the production of secondary metabolites.[1][15] Solution: Determine the optimal temperature for production by running fermentations at a range of temperatures (e.g., 28-37°C).[15][16]
Inadequate Aeration and Agitation Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.[1][17] Poor oxygen transfer due to inadequate agitation or aeration can be a limiting factor. Solution: Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels. Monitor DO levels and adjust agitation and aeration rates as needed.[2][17]
Issue 2: Inconsistent Batch-to-Batch Yield

Problem: I am getting inconsistent yields of my target compound from one fermentation batch to the next.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inconsistent Inoculum The age, size, and physiological state of the seed culture are crucial for a productive fermentation.[3] Solution: Standardize your inoculum preparation. Always use a fresh and standardized inoculum, such as a quantified spore suspension, to ensure a consistent starting cell density.[1]
Genetic Instability of the Strain Streptomyces strains can undergo genetic drift, leading to decreased productivity over time, especially after multiple subcultures. Solution: Maintain a stock of the original high-producing strain and avoid excessive subculturing. Periodically re-isolate from the stock to start fresh cultures.
Contamination The presence of unwanted microorganisms can severely inhibit the growth of Streptomyces and the production of the desired metabolite.[3][18] Solution: Ensure strict aseptic techniques during media preparation, inoculation, and sampling.[18] Regularly check for contamination by microscopy and by plating on different media.[19]
Issue 3: Poor or Slow Growth

Problem: My Streptomyces culture is growing very slowly or not at all.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Physical Parameters Temperature, pH, agitation, and aeration rates may not be optimal for your specific strain and bioreactor setup. Solution: Optimize these parameters systematically. A temperature of around 28-30°C is generally suitable for many Streptomyces species.[2][16]
Poor Inoculum Quality An old or non-viable inoculum will lead to a long lag phase and poor growth. Solution: Use a fresh and healthy seed culture. Ensure the inoculum has a high density of viable cells or spores.
Inhibitory Substances in Media Components of the media, or their sterilization byproducts, could be inhibitory to growth. Solution: Test individual media components for toxicity. Ensure proper sterilization procedures are followed.

Experimental Protocols

Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)

Objective: To identify the optimal carbon and nitrogen sources for secondary metabolite production.

Methodology:

  • Prepare a basal fermentation medium.

  • To test carbon sources, supplement the basal medium with different carbon sources (e.g., glucose, starch, glycerol) at a fixed concentration.[1]

  • Similarly, to test nitrogen sources, use the optimal carbon source and supplement the medium with different nitrogen sources (e.g., soybean meal, yeast extract, peptone).[1]

  • Inoculate flasks containing the different media with a standardized spore suspension of the Streptomyces strain.

  • Incubate the cultures under consistent conditions (e.g., temperature, agitation).

  • Harvest the fermentation broth at a specific time point (e.g., 7 days) and quantify the product yield using a suitable analytical method like HPLC.[1]

Protocol 2: Determination of Optimal pH and Temperature

Objective: To determine the optimal pH and temperature for secondary metabolite production.

Methodology:

  • Prepare the optimized fermentation medium from Protocol 1.

  • To determine the optimal pH, dispense the medium into several flasks and adjust the initial pH to a range of values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using sterile acid or base.

  • Inoculate the flasks and incubate at a constant temperature.

  • To determine the optimal temperature, prepare flasks with the optimized medium at the optimal pH.

  • Inoculate the flasks and incubate them at different temperatures (e.g., 25°C, 30°C, 35°C).[16]

  • Harvest the cultures after a fixed incubation period and measure the product yield.

Protocol 3: Inoculum Standardization

Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.

Methodology:

  • Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP4) until good sporulation is observed (typically 7-10 days).[1]

  • Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol).[1]

  • Homogenize the spore suspension by vortexing with sterile glass beads to break up clumps.

  • Filter the suspension through sterile cotton wool to remove mycelial fragments.

  • Quantify the spore concentration using a hemocytometer.

  • Store the spore suspension in aliquots at -80°C. Use a fresh aliquot for each experiment to ensure consistency.

Quantitative Data Summary

Table 1: Optimal Fermentation Parameters for Various Streptomyces Species
Streptomyces SpeciesOptimal Temperature (°C)Optimal pHOptimal Carbon SourceOptimal Nitrogen SourceReference
S. thermoviolaceus37-456.5-7.5Glutamate-[14]
Streptomyces sp. LH9307.0DextrosePeptone[13]
Streptomyces sp. MS-266 Dm4306.0StarchPeptone[8]
S. violatus30---[16]
S. rimosus AG-P1441--Glucose, Corn StarchSoybean Meal[20]
Streptomyces sp. RUPA-08PR398.0GlucoseYeast Extract[9]
S. kanamyceticus--GlucoseGlycine max meal[21]
Streptomyces sp. KN37256.5--[22]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_action Corrective Actions cluster_outcome Outcome start Low/No Product Yield cause1 Suboptimal Media? start->cause1 cause2 Incorrect pH/Temp? start->cause2 cause3 Poor Aeration? start->cause3 action1 Optimize C/N Sources cause1->action1 action2 Determine Optimal pH and Temperature cause2->action2 action3 Adjust Agitation/ Aeration Rates cause3->action3 outcome Improved Yield action1->outcome action2->outcome action3->outcome

Caption: Troubleshooting workflow for low product yield.

Streptomyces_Lifecycle cluster_vegetative Vegetative Growth cluster_differentiation Differentiation & Production spore Spore Germination mi First Mycelium (MI) (Compartmentalized) spore->mi pellet Pellet/Clump Formation mi->pellet pcd Programmed Cell Death (in pellet center) pellet->pcd mii Second Mycelium (MII) (Multinucleated) pcd->mii production Secondary Metabolite Production mii->production

Caption: Streptomyces developmental cycle in submerged culture.

References

Effect of pH and temperature on Granaticinic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Granaticinic acid, addressing potential issues related to pH and temperature. The information is presented in a question-and-answer format to help you troubleshoot experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may influence its stability?

A1: this compound is a complex molecule belonging to the benzoisochromanequinone class of antibiotics. Its structure contains several functional groups that are susceptible to degradation under certain pH and temperature conditions. These include:

  • Quinone moiety: Prone to reduction and oxidation reactions.

  • Lactone ring: Susceptible to hydrolysis, especially under basic conditions.

  • Carboxylic acid group: Can undergo decarboxylation at elevated temperatures.

  • Glycosidic bond: Can be hydrolyzed under acidic conditions.

  • Phenolic hydroxyl groups: Can be susceptible to oxidation.

Q2: How do pH and temperature generally affect the stability of compounds similar to this compound?

A2: For complex natural products, both pH and temperature are critical factors influencing stability. Generally, extreme pH (highly acidic or alkaline) and elevated temperatures accelerate degradation. For many antibiotics, neutral or slightly acidic pH and refrigerated temperatures provide the most stable conditions.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, several degradation routes can be hypothesized. These include hydrolysis of the lactone ring under basic conditions, hydrolysis of the glycosidic linkage under acidic conditions, and oxidation of the quinone and phenolic moieties.

Q4: I am observing a change in the color of my this compound solution over time. What could be the cause?

A4: A color change in a solution of a chromophoric molecule like this compound often indicates chemical degradation. The quinone structure is responsible for its color, and any modification to this part of the molecule, such as reduction or other chemical transformations, can lead to a visible color shift. This could be triggered by exposure to light, inappropriate pH, or elevated temperature.

Q5: My analytical results for this compound are inconsistent. Could stability be an issue?

A5: Yes, inconsistent analytical results are a common sign of compound instability. If this compound is degrading in your sample solutions, its concentration will decrease over time, leading to variability in your measurements. It is crucial to use freshly prepared solutions or to have validated the stability of your solutions under the specific storage and analytical conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity Degradation of this compound to inactive products.- Ensure proper storage conditions (protect from light, store at recommended temperature).- Use freshly prepared solutions for bioassays.- Verify the pH of your experimental medium.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.- Optimize your HPLC method to ensure separation of the parent compound from its degradants.- Re-evaluate your sample preparation and storage procedures.
Precipitation of the compound from solution Change in solubility due to degradation or pH shift.- Check the pH of the solution.- Analyze the precipitate to determine if it is the parent compound or a degradation product.- Consider using a different solvent system or adding co-solvents to improve solubility and stability.
Inconsistent quantification results Instability of the compound in the analytical solvent or during the analytical run.- Perform a stability study of this compound in the analytical solvent at different time points.- Ensure the autosampler is temperature-controlled if necessary.- Use an internal standard to correct for any variations.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To investigate the intrinsic stability of this compound and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol (B129727) or other suitable organic solvent

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the this compound solution to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 5-20% degradation.[1]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60°C or 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze the stressed samples and the control sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (a DAD is useful for this).

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 10-20 µL.

Method Development and Validation:

  • Method Development:

    • Analyze the stressed samples from the forced degradation study to identify the retention times of the degradation products.

    • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve good resolution between the peak for this compound and the peaks of the degradation products.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.

    • Robustness: Evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

As no specific quantitative stability data for this compound is publicly available, the following table is a hypothetical representation of how such data could be presented after conducting a stability study.

Table 1: Hypothetical Stability of this compound in Solution (100 µg/mL) at 25°C

pHTime (hours)% Remaining this compound
3.00100.0
2498.5
4897.2
7295.8
7.00100.0
2495.3
4890.1
7285.6
9.00100.0
2475.4
4855.2
7238.9

Visualizations

degradation_pathway GA This compound Acid_Deg Acid Hydrolysis (e.g., HCl, heat) GA->Acid_Deg Glycosidic Bond Cleavage Base_Deg Base Hydrolysis (e.g., NaOH) GA->Base_Deg Lactone Ring Opening Ox_Deg Oxidation (e.g., H2O2) GA->Ox_Deg Quinone/Phenol Oxidation Thermal_Deg Thermal Degradation (Heat) GA->Thermal_Deg Decarboxylation Agl Aglycone + Sugar Moiety Acid_Deg->Agl HLP Hydrolyzed Lactone Product Base_Deg->HLP OxP Oxidized Products Ox_Deg->OxP DP Decarboxylated Product Thermal_Deg->DP

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of Granaticinic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Granaticinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this pyranonaphthoquinone antibiotic.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the chromatographic purification of this compound.

Issue 1: Low or No Recovery of this compound from Column Chromatography

Question: I am performing silica (B1680970) gel column chromatography to purify this compound from a crude Streptomyces extract, but I am getting a very low yield, or in some fractions, no compound at all. What could be the issue?

Answer:

Low recovery of this compound from a silica gel column can be attributed to several factors, primarily related to its acidic nature and potential instability. Here is a step-by-step troubleshooting guide:

  • Compound Instability on Silica: this compound, being an acidic compound, might be irreversibly adsorbing to the slightly acidic silica gel.[1] This is a common issue with acidic natural products.

    • Solution: Consider deactivating the silica gel by pre-treating it with a small percentage of an acid, such as acetic acid or formic acid, in the mobile phase. This can help to reduce strong interactions and improve recovery. Alternatively, for a different separation selectivity, alumina (B75360) (neutral or basic) could be tested as the stationary phase.

  • Inappropriate Mobile Phase Polarity: The chosen solvent system may be too weak to elute the highly polar this compound, or too strong, causing it to elute with other impurities in the solvent front.

    • Solution: Systematically optimize your mobile phase using Thin Layer Chromatography (TLC) beforehand. A good starting point for pyranonaphthoquinones is a solvent system of chloroform (B151607) and methanol (B129727). Start with a low polarity mixture (e.g., 98:2 chloroform:methanol) and gradually increase the polarity. The ideal TLC Rf value for the target compound before scaling up to column chromatography is typically between 0.2 and 0.4.

  • Compound Degradation: this compound belongs to the pyranonaphthoquinone class of antibiotics, which can be sensitive to pH, light, and temperature.[2] The purification process itself might be causing degradation.

    • Solution:

      • pH: Granaticin, a related compound, is known to be pH-sensitive, exhibiting a red color in acidic conditions and a purple color in alkaline conditions.[3] This property can be used as a visual indicator. Maintain a slightly acidic pH during extraction and chromatography to potentially improve stability.

      • Light and Temperature: Protect your sample from direct light by using amber glass vials or covering glassware with aluminum foil. If possible, perform the chromatography at a reduced temperature.

  • Sample Overloading: Loading too much crude extract onto the column can lead to poor separation and band tailing, resulting in impure fractions and apparent low yield of the pure compound.

    • Solution: As a general rule, the amount of crude extract should be about 2-5% of the weight of the silica gel used for the column.

Issue 2: Poor Separation of this compound from Impurities in HPLC

Question: I am trying to purify this compound using reverse-phase HPLC, but I am getting poor resolution between my target peak and other impurities. How can I improve the separation?

Answer:

Achieving good resolution in HPLC for natural product purification often requires methodical optimization. Here are some key parameters to consider:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical for good separation.

    • Solution: For reverse-phase HPLC of acidic compounds like this compound, a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is typically used.

      • Acidic Modifier: The addition of 0.1% formic acid or acetic acid to the mobile phase is crucial. This will suppress the ionization of the carboxylic acid group of this compound, leading to sharper peaks and better retention on a C18 column.

      • Organic Solvent: Acetonitrile (B52724) often provides sharper peaks and lower backpressure compared to methanol. Try a gradient elution starting from a low percentage of organic solvent (e.g., 10-20% acetonitrile in water with 0.1% formic acid) and gradually increasing it (e.g., to 90-100% acetonitrile over 20-30 minutes).

  • Column Chemistry: The stationary phase plays a significant role in the separation mechanism.

    • Solution: A standard C18 column is a good starting point. However, if co-elution persists, consider a column with a different selectivity. A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like this compound due to π-π interactions.

  • Flow Rate and Column Temperature: These parameters can influence peak shape and resolution.

    • Solution: A lower flow rate (e.g., 0.8 mL/min for a 4.6 mm ID column) can sometimes improve resolution, although it will increase the run time. Increasing the column temperature (e.g., to 30-40 °C) can decrease solvent viscosity, leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC method for this compound?

A1: For a polar, acidic compound like this compound on a silica gel TLC plate, a good starting solvent system is a mixture of a relatively non-polar solvent and a polar solvent. A common choice for this class of compounds is chloroform:methanol . Start with a ratio of 95:5 and adjust the polarity by increasing the proportion of methanol to achieve an Rf value between 0.2 and 0.4 for your target compound. Visualization can be done under UV light, or by using the intrinsic color of the compound, which may change with pH.

Q2: My this compound seems to be degrading during purification. How can I assess its stability?

A2: To assess the stability of your compound, you can perform small-scale stress tests. Dissolve a small amount of partially purified this compound in different solvents and at different pH values (e.g., pH 4, 7, and 9). Monitor the sample over time using TLC or HPLC to observe the appearance of new spots or peaks, which would indicate degradation products. Also, expose a solution to ambient light and compare it to a sample kept in the dark. This will help you identify the conditions to avoid during purification and storage.

Q3: What are the expected UV-Vis absorbance maxima for this compound?

Q4: Can I use the color of this compound to track it during column chromatography?

A4: Yes, this is a significant advantage. Granaticin, a closely related compound, is reported to be red in acidic conditions and purple in alkaline conditions.[3] If this compound exhibits similar pH-dependent chromophoric properties, you can visually track the colored band as it moves down the column, allowing for more precise fraction collection.

Data Presentation

The following tables provide suggested starting parameters for the chromatographic purification of this compound. These are based on typical methods for pyranonaphthoquinone antibiotics and should be optimized for your specific crude extract and equipment.

Table 1: Suggested TLC and Column Chromatography Parameters

ParameterThin-Layer Chromatography (TLC)Column Chromatography
Stationary Phase Silica gel 60 F254Silica gel (60-120 mesh or 230-400 mesh for flash)
Mobile Phase (Starting Point) Chloroform:Methanol (95:5, v/v)Gradient elution starting with Chloroform and gradually adding Methanol
Optimization Goal Rf of 0.2 - 0.4Elution of the target compound with good separation from impurities
Visualization UV light (254 nm), visible colorVisual tracking of the colored band, TLC of fractions

Table 2: Suggested HPLC Parameters

ParameterStarting Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (monitor at 254 nm and across the visible spectrum)

Experimental Protocols

Protocol 1: Activity-Guided Purification of this compound by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound from a crude extract of Streptomyces thermoviolaceus.[1]

  • Preparation of the Crude Extract:

    • After fermentation, centrifuge the culture broth to separate the mycelium.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • TLC Analysis of the Crude Extract:

    • Dissolve a small amount of the crude extract in methanol.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a Chloroform:Methanol (95:5) solvent system.

    • Visualize the spots under UV light and by eye to identify the colored spot corresponding to this compound. Adjust the solvent system polarity to achieve an Rf of ~0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel (e.g., 50 g) in the initial, low-polarity mobile phase (e.g., 100% Chloroform).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract (e.g., 1 g) in a minimal volume of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel (e.g., 2 g) and dry it to a free-flowing powder.

    • Carefully add the dried sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

    • Collect fractions and monitor them by TLC to identify those containing pure this compound.

  • Purity Assessment:

    • Combine the pure fractions and evaporate the solvent.

    • Assess the purity of the final product by HPLC.

Mandatory Visualization

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Chromatographic Purification cluster_final_product Final Product Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Separate mycelium Solvent Extraction\n(Ethyl Acetate) Solvent Extraction (Ethyl Acetate) Centrifugation->Solvent Extraction\n(Ethyl Acetate) Extract supernatant Evaporation Evaporation Solvent Extraction\n(Ethyl Acetate)->Evaporation Combine organic layers Crude_Extract Crude_Extract Evaporation->Crude_Extract Yields TLC_Development TLC Method Development (e.g., Chloroform:Methanol) Crude_Extract->TLC_Development Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) TLC_Development->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis HPLC_Analysis Purity Check by HPLC TLC_Analysis->HPLC_Analysis Pool pure fractions Pure_Granaticinic_Acid Pure_Granaticinic_Acid HPLC_Analysis->Pure_Granaticinic_Acid

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_workflow cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start Low Yield in Column Chromatography Check_Adsorption Irreversible Adsorption? Start->Check_Adsorption Check_Polarity Incorrect Mobile Phase? Start->Check_Polarity Check_Degradation Compound Degradation? Start->Check_Degradation Deactivate_Silica Deactivate Silica Gel (add acid to mobile phase) Check_Adsorption->Deactivate_Silica Optimize_TLC Optimize Mobile Phase using TLC (Rf 0.2-0.4) Check_Polarity->Optimize_TLC Protect_Sample Protect from Light/Heat, Adjust pH Check_Degradation->Protect_Sample

Caption: Troubleshooting low yield in this compound column chromatography.

References

Technical Support Center: Overcoming Granaticinic Acid Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Granaticinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound (Molecular Formula: C₂₂H₂₂O₁₁) is a complex organic molecule.[1] Its low solubility in water is likely due to the presence of large, non-polar regions in its structure, which are hydrophobic. While it possesses acidic functional groups that can ionize, the overall molecular structure can limit its interaction with water molecules.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

There are several effective strategies to enhance the solubility of poorly soluble acidic compounds like this compound:

  • pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the acidic groups of this compound, forming a more soluble salt.[][3][4][5][6][7]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase solubility by reducing the polarity of the solvent system.[][8][9][10][11]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their cavity, thereby increasing their solubility in water.[12][13][14][15][16]

Q3: Can I use a combination of methods to improve solubility?

Yes, combining methods can often be more effective. For instance, using a co-solvent in a pH-adjusted solution may further enhance the solubility of this compound.[]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.
  • Question: I've tried dissolving this compound in my neutral pH buffer, but it keeps precipitating. What should I do?

  • Answer: This is a common issue due to the low intrinsic solubility of this compound at neutral pH. Consider the following troubleshooting steps:

    • pH Adjustment: Gradually increase the pH of your buffer. As an acidic compound, this compound will become more soluble at higher pH values due to the formation of its conjugate base.[4][7][17] Experiment with buffers at pH 8, 9, or higher. Be mindful of the pH stability of your compound and its compatibility with your experimental system.

    • Use of Co-solvents: If pH adjustment alone is insufficient or undesirable for your experiment, consider adding a co-solvent. Start with a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400).[][8][10]

    • Heating: Gently warming the solution can sometimes help to dissolve the compound, but be cautious as this may also increase the rate of degradation. Always check the thermal stability of this compound first.

Issue 2: The use of a co-solvent is interfering with my biological assay.
  • Question: I successfully dissolved this compound using a co-solvent, but the solvent itself is affecting my cell-based assay. What are my alternatives?

  • Answer: Co-solvent toxicity or interference is a valid concern. Here are some alternative approaches:

    • Cyclodextrin Complexation: This is an excellent alternative to co-solvents. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are generally considered safe and form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility without the use of organic solvents.[12][13][15]

    • Minimize Co-solvent Concentration: If you must use a co-solvent, determine the minimum concentration required to maintain solubility. A dose-response curve of the co-solvent alone in your assay can help identify the highest non-interfering concentration.

    • Solvent Exchange: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it stepwise into your aqueous buffer. This can sometimes result in a metastable solution at a low final solvent concentration.

Data Presentation

Table 1: Example Solubility Data for this compound

MethodSolvent SystempHTemperature (°C)Maximum Solubility (µg/mL)Observations
Control Deionized Water7.025Record ValueInsoluble
pH Adjustment 50 mM Phosphate (B84403) Buffer8.025Record Value
50 mM Carbonate Buffer9.025Record Value
Co-solvent Water with 5% Ethanol7.025Record Value
Water with 10% PEG 4007.025Record Value
Cyclodextrin 2% (w/v) HP-β-CD in Water7.025Record Value
5% (w/v) HP-β-CD in Water7.025Record Value

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare Buffers: Prepare a series of buffers with increasing pH values (e.g., pH 7.5, 8.0, 8.5, 9.0). Common biological buffers in this range include phosphate and borate (B1201080) buffers.

  • Add this compound: To a fixed volume of each buffer, add an excess amount of this compound powder.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Undissolved Compound: Centrifuge the samples to pellet the undissolved this compound.

  • Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Protocol 2: Solubility Enhancement using Co-solvents
  • Prepare Co-solvent Mixtures: Prepare a range of co-solvent/water mixtures (e.g., 1%, 5%, 10%, 20% v/v of ethanol, propylene glycol, or PEG 400 in water or a suitable buffer).

  • Add this compound: Add an excess amount of this compound to each co-solvent mixture.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.

  • Separate and Quantify: Centrifuge to remove undissolved solid, then quantify the concentration of this compound in the supernatant.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of a suitable cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add this compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Stir the mixtures at a constant temperature for 24-48 hours.

  • Separate and Quantify: After centrifugation, determine the concentration of dissolved this compound in the supernatant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start with solid This compound prep_ph Prepare Buffers (Varying pH) prep_co Prepare Co-solvent Mixtures prep_cd Prepare Cyclodextrin Solutions add_ga Add excess This compound prep_ph->add_ga pH Adjustment prep_co->add_ga Co-solvents prep_cd->add_ga Cyclodextrins equilibrate Equilibrate (24-48h agitation) add_ga->equilibrate separate Centrifuge to separate undissolved solid equilibrate->separate quantify Quantify soluble This compound (e.g., HPLC, UV-Vis) separate->quantify end Determine Max Solubility quantify->end

Caption: Workflow for determining the solubility of this compound.

signaling_pathway cluster_problem Problem cluster_solutions Solutions cluster_mechanism Mechanism of Action low_sol Low Aqueous Solubility of this compound ph_adjust pH Adjustment (Increase pH) low_sol->ph_adjust cosolvent Co-solvent Addition (e.g., Ethanol, PEG) low_sol->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) low_sol->cyclodextrin deprotonation Deprotonation to form a soluble salt ph_adjust->deprotonation polarity Reduces solvent polarity cosolvent->polarity encapsulation Encapsulation of hydrophobic molecule cyclodextrin->encapsulation

Caption: Strategies to overcome low aqueous solubility.

References

Degradation products of Granaticinic acid and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Granaticinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a polyketide antibiotic belonging to the benzoisochromanequinone class of compounds. Its complex structure includes a quinone moiety, a lactone ring, and a carboxylic acid group, which contribute to its biological activity and also represent potential sites for degradation.

Q2: What are the primary factors that can cause this compound degradation?

Based on its chemical structure, which includes a quinone and a lactone ring, this compound is susceptible to several degradation pathways:

  • pH-mediated hydrolysis: The lactone ring in this compound can be susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring.

  • Photodegradation: The quinone moiety makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[1][2]

  • Oxidation: The quinone structure can also be prone to oxidative degradation.

  • Thermal Stress: Elevated temperatures can accelerate the degradation processes.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to:

  • Solid Form: Store at -20°C or below, protected from light in a tightly sealed container to prevent moisture absorption.

  • In Solution: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light.

Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

The appearance of unexpected peaks in your chromatogram often indicates the presence of degradation products. The following troubleshooting guide can help you identify the potential cause.

Troubleshooting Guide: Unexpected Peaks in HPLC Analysis

This guide will help you troubleshoot the appearance of extraneous peaks when analyzing this compound.

Observation Potential Cause Troubleshooting Steps
New peaks appear over time in a solution stored at room temperature.Hydrolytic Degradation: The lactone ring may be hydrolyzing.1. Analyze a freshly prepared sample as a control. 2. Assess the pH of your sample solution. Buffer your solution to a neutral pH if compatible with your experiment. 3. For long-term experiments, consider storing solutions at 4°C or frozen and minimize time at room temperature.
Additional peaks are observed in samples exposed to light.Photodegradation: The quinone moiety is likely degrading.1. Protect all samples and solutions from light by using amber vials or wrapping containers in aluminum foil.[1] 2. Minimize exposure to ambient light during sample preparation and analysis.
Unknown peaks appear after adding certain reagents to the sample.Oxidative Degradation: The compound may be reacting with oxidizing agents in your medium or reagents.1. Review the composition of your buffers and media for any potential oxidizing agents. 2. If possible, degas your solvents to remove dissolved oxygen.
Degradation is observed even with fresh samples.On-Column Degradation: The HPLC conditions themselves may be causing degradation.1. Evaluate the pH of your mobile phase. Highly acidic or basic mobile phases can cause degradation of sensitive compounds. 2. Consider using a different column stationary phase that is more inert.

Potential Degradation Pathways

Understanding the likely degradation pathways of this compound is crucial for interpreting unexpected results and for designing stability-indicating analytical methods.

Hydrolytic Degradation (Acidic or Basic Conditions)

The ester bond within the lactone ring of this compound is a primary site for hydrolysis.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactone makes it more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: The hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon of the lactone, leading to ring opening.

Photodegradation

The benzoquinone structure in this compound is a chromophore that can absorb UV and visible light. This can lead to the formation of reactive species and subsequent degradation. The degradation of quinolone antibiotics by light has been observed to result in various photoproducts, including dimers.[1]

Oxidative Degradation

The quinone ring can undergo oxidative degradation, potentially leading to the formation of various oxidized species.

Below is a diagram illustrating the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound GA This compound (Benzoisochromanequinone) Hydrolysis Hydrolytic Degradation (Acid/Base) GA->Hydrolysis H₂O, H⁺ or OH⁻ Photo Photodegradation (UV/Light) GA->Photo Oxidation Oxidative Degradation GA->Oxidation [O] DP1 Ring-Opened Product (Loss of Lactone Integrity) Hydrolysis->DP1 DP2 Photoproducts (e.g., Dimers, Oxidized Species) Photo->DP2 DP3 Oxidized Products Oxidation->DP3

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

To identify potential degradation products and develop a stability-indicating analytical method, a forced degradation study can be performed.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • pH meter

  • HPLC system with UV/PDA detector and/or Mass Spectrometer (MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid powder of this compound to 80°C in an oven for 48 hours. Also, expose a solution of this compound to the same conditions.

    • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable stability-indicating HPLC method.

The following diagram outlines the workflow for a forced degradation study.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Sample Preparation & HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (80°C) Thermal->Analysis Photolytic Photolytic (UV/Vis Light) Photolytic->Analysis Stock This compound Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photolytic Data Data Analysis: - Identify Degradation Products - Determine Degradation Pathways Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC-UV/MS Method

Objective: To separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV/PDA at a suitable wavelength (determined by UV scan) and/or MS detector
Injection Volume 10 µL

Note: This is a starting method and may require optimization for your specific application and HPLC system.

Identification of Degradation Products

The identification of the exact chemical structures of degradation products requires advanced analytical techniques.

Technique Information Provided
HPLC with Photodiode Array (PDA) Detection Provides retention time and UV-Vis spectra. Can indicate the formation of new compounds and potential chromophoric changes.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides retention time and mass-to-charge ratio (m/z) of the parent ion and its fragments. This is crucial for determining the molecular weight of degradation products.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the determination of the elemental composition of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Requires isolation of the degradation product. Provides detailed structural information for unambiguous identification.

This technical support guide provides a foundational understanding of the stability of this compound and a framework for troubleshooting common experimental challenges. For further assistance, please consult relevant scientific literature on the stability of benzoisochromanequinone antibiotics.

References

Technical Support Center: Optimizing Granaticinic Acid Production with Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the application of Response Surface Methodology (RSM) to optimize Granaticinic acid production.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing this compound production?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2][3] It is particularly useful in fermentation for identifying the ideal conditions for maximizing the yield of a product like this compound.[1][4] RSM allows for the evaluation of multiple parameters and their interactions simultaneously, making it more efficient than traditional one-factor-at-a-time (OFAT) methods.[5] For this compound, RSM can determine the optimal levels of critical factors such as glucose concentration, pH, and temperature to achieve the highest possible production.[6][7]

Q2: What are the key steps involved in using RSM for fermentation optimization?

A2: A typical RSM workflow involves several stages.[1] First, a screening design, such as the Plackett-Burman design, is often used to identify the most significant factors affecting production from a larger pool of variables.[4][8][9] Following the screening, an optimization design, like a Box-Behnken Design (BBD) or Central Composite Design (CCD), is employed to study the effects of the key factors in more detail and locate the optimal conditions.[4][6][10] This involves building a mathematical model, checking its adequacy using Analysis of Variance (ANOVA), and interpreting the results with 2D contour plots and 3D response surfaces.[2][4]

Q3: What is the difference between a Plackett-Burman design and a Box-Behnken design?

A3: A Plackett-Burman design is a screening design used to efficiently identify the most influential factors among many variables with a minimal number of experimental runs.[8][11] Its primary limitation is that it focuses on main effects, while interactions between factors are often confounded or "aliased".[11][12] In contrast, a Box-Behnken Design (BBD) is an optimization design used after the critical factors have been identified.[6][13] It is a three-level design that is highly efficient and allows for the estimation of interaction and quadratic effects, enabling the modeling of a curved response surface to find the optimum.[1]

Q4: What are the critical fermentation parameters that influence this compound production?

A4: Studies on Streptomyces thermoviolaceus NT1 have identified several key parameters. The most critical factors found to significantly influence this compound production are glucose concentration, initial media pH, and incubation temperature.[6][7][14] Other important parameters include the choice of production media, incubation period, and inoculum size.[6][15]

Troubleshooting Guide

Q1: My RSM model has a "lack of fit." What does this mean and how can I fix it?

A1: A significant "lack of fit" in your ANOVA table indicates that the chosen model (e.g., a second-order polynomial) does not adequately describe the relationship between the factors and the response. This could be due to complex interactions not captured by the model or significant experimental error.

  • Troubleshooting Steps:

    • Check for Outliers: Examine your data for any experimental runs with results that are drastically different from others under similar conditions.

    • Increase Model Complexity: Consider adding higher-order terms to your model, but do so with caution as this can lead to overfitting.

    • Transform the Response: Applying a transformation (e.g., log, square root) to your response data can sometimes help stabilize variance and improve the model fit.

    • Re-evaluate Factor Ranges: The optimal conditions may lie outside the ranges you selected for your experiment. You may need to run a new set of experiments with expanded or shifted ranges.

Q2: The this compound yield from my validation experiment is much lower than the predicted value from the RSM model. What could be the cause?

A2: A discrepancy between the predicted and actual yield is a common issue.

  • Potential Causes & Solutions:

    • Model Inaccuracy: The model may not be robust. Ensure the R-squared value is high and the "lack of fit" is not significant.

    • Subtle Environmental Shifts: Fermentation is sensitive to minor, unrecorded changes. Ensure all conditions (e.g., shaker speed, flask type, humidity) are identical to the original experiments.

    • Inoculum Viability: The age and health of the inoculum are critical. Always use a fresh, consistently prepared inoculum as detailed in the experimental protocol.[6]

    • Raw Material Variability: Variations in the composition of media components (e.g., yeast extract, peptone) between batches can significantly impact metabolite production.

Q3: I am observing high variability between my replicate runs, especially the center points in my CCD or BBD. How can I reduce this?

A3: High variability in replicate runs points to a lack of experimental control.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: This is a major source of variability. Ensure the cell density, growth phase, and volume are consistent for every single experiment.

    • Homogenize Media: Prepare one large batch of media for the entire experimental set to eliminate batch-to-batch variation. Ensure all components are fully dissolved and the final pH is set accurately before dispensing.

    • Review Aseptic Technique: Intermittent contamination, even at low levels, can inhibit the growth of the production strain or compete for nutrients, leading to inconsistent yields.

    • Calibrate Equipment: Ensure that incubators, pH meters, and autopipettes are all properly calibrated and functioning correctly.

Data Presentation

Table 1: Influence of Key Factors on this compound Production (OVAT)

ParameterRange TestedOptimal ValueUn-optimized Yield (mg/L)Optimized Yield (mg/L)
Media pH 5.0 - 9.07.018.64~45
Temperature (°C) 25 - 453518.64~50
Glucose Conc. (%) 0.1 - 1.00.418.64~55
Inoculum Size (%) 1 - 7518.64~58
Incubation (Days) 4 - 141018.64~60

Data synthesized from the study on Streptomyces thermoviolaceus NT1.[6][15]

Table 2: Box-Behnken Design (BBD) Levels and Optimized Results

Independent VariableCodeLevel -1Level 0Level +1
Glucose Conc. (%) A0.20.40.6
Media pH B6.07.08.0
Temperature (°C) C303540
Result
Predicted Optimal Yield 61.35 mg/L
Experimental Validated Yield 61.35 mg/L (3.3-fold increase)

Based on the multi-response optimization for S. thermoviolaceus NT1, which identified optimal conditions at 0.38% glucose, pH 7.02, and 36.53 °C.[6][7]

Visualizations and Workflows

RSM_Workflow RSM Experimental Workflow for Optimization start Define Objective: Maximize this compound Yield screening Step 1: Factor Screening (Plackett-Burman or OVAT) start->screening factors Identify Critical Factors (e.g., Glucose, pH, Temperature) screening->factors optimization Step 2: Optimization Design (Box-Behnken or Central Composite) factors->optimization Use significant variables analysis Step 3: Statistical Analysis (ANOVA, Model Fitting) optimization->analysis model_check Is Model Significant? (p < 0.05, Lack of Fit > 0.05) analysis->model_check validation Step 4: Model Validation (Confirmation Experiment at Optimal Point) model_check->validation Yes re_evaluate Re-evaluate Factors or Experimental Range model_check->re_evaluate No finish Optimized Process Achieved validation->finish re_evaluate->screening

Caption: Logical workflow for optimizing production using Response Surface Methodology.

Granaticinic_Acid_Pathway Simplified this compound Biosynthesis Pathway precursors Primary Metabolism (Acetyl-CoA, Malonyl-CoA) pks Type II Polyketide Synthase (PKS) (gra Gene Cluster) precursors->pks polyketide_core Benzoisochromanequinone (BIQ) Polyketide Core pks->polyketide_core tailoring Tailoring Enzymes (Oxygenases, Reductases) polyketide_core->tailoring granaticinic_acid This compound tailoring->granaticinic_acid glycosylation Glycosyltransferase (Orf14) granaticinic_acid->glycosylation granaticin Granaticin / Granaticin B glycosylation->granaticin detox Mycothiol-S-Transferase (MST) granaticin->detox Detoxification Pathway mycothio Mycothiogranaticins (Detoxification Products) detox->mycothio

Caption: Key steps in the biosynthesis of this compound and related compounds.[16][17]

Experimental Protocols

1. Inoculum Preparation (Streptomyces thermoviolaceus NT1)

  • Objective: To prepare a standardized and viable inoculum for fermentation.

  • Methodology:

    • Aseptically transfer the S. thermoviolaceus NT1 strain from a stock culture to a solid ISP2 medium plate.

    • Incubate the plate at 35°C for 7 days until sufficient growth is observed.[6]

    • Cut agar (B569324) blocks (approx. 1 cm²) containing the fully grown strain.

    • Transfer one agar block into a 150 mL Erlenmeyer flask containing 30 mL of liquid ISP2 medium.

    • Incubate this seed culture on a rotary shaker at 150 rpm and 35°C for the time required to reach the optimal growth phase (typically determined via a growth curve). This culture serves as the inoculum for the main fermentation experiments.

2. Fermentation for this compound Production

  • Objective: To produce this compound under controlled experimental conditions as defined by the RSM design.

  • Methodology:

    • Prepare the production medium (e.g., ISP2) in 250 mL Erlenmeyer flasks, with each flask containing 50 mL of medium.

    • Adjust the medium components (e.g., glucose concentration) and initial pH according to the specific run in your experimental design matrix (e.g., Box-Behnken design).

    • Sterilize the media by autoclaving.

    • Inoculate each flask with the prepared seed culture. An inoculum size of 5% (v/v) has been shown to be effective.[6]

    • Incubate the flasks in a rotary shaker incubator at 150 rpm. Set the temperature for each flask according to the experimental design.

    • Allow the fermentation to proceed for the optimized duration, which has been reported to be 10 days for maximum yield.[6][18]

3. Quantification of this compound

  • Objective: To accurately measure the concentration of this compound in the fermentation broth. A comparative bioassay is common, but chromatographic methods offer higher specificity.

  • Methodology 1: Agar Well Diffusion Bioassay (Semi-Quantitative)

    • At the end of the fermentation, centrifuge the broth to separate the supernatant from the cell biomass.

    • Prepare agar plates seeded with a sensitive test pathogen, such as Bacillus cereus or Escherichia coli.[18]

    • Create uniform wells in the agar.

    • Add a fixed volume of the cell-free supernatant to each well.

    • Incubate the plates under conditions suitable for the test pathogen.

    • Measure the diameter of the zone of inhibition around each well. The yield is proportional to the size of this zone.[18] This method is best for comparing relative yields between different experimental runs.

  • Methodology 2: HPLC-UV (Quantitative)

    • Sample Preparation:

      • Centrifuge the fermentation broth.

      • Extract the supernatant with an organic solvent like ethyl acetate.

      • Evaporate the organic solvent to dryness and re-dissolve the residue in a known volume of mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

      • Filter the sample through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions (General Example):

      • System: HPLC with a UV detector.

      • Column: C18 reversed-phase column.

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and acidified water.

      • Flow Rate: ~1.0 mL/min.

      • Detection: UV detector set at a wavelength appropriate for this compound.

    • Quantification:

      • Prepare a series of standard solutions of purified this compound of known concentrations.

      • Generate a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve.

References

Improving the efficiency of Granaticinic acid extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Granaticinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the efficiency of this compound production and extraction.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the production and extraction of this compound in a question-and-answer format.

Production & Fermentation Issues

Question: My Streptomyces culture is showing poor growth and low antibiotic production. What are the key factors to check?

Answer: Low yield often originates from suboptimal fermentation conditions. Several factors are critical for maximizing the production of this compound by Streptomyces species like S. thermoviolaceus or S. vietnamensis.

  • Media Composition: The choice of culture medium is fundamental. ISP2 (Yeast Extract-Malt Extract Agar) is consistently reported as a suitable medium for supporting both growth and antibiotic production. It provides essential carbon sources (malt extract, glucose) and nitrogen/vitamin precursors (yeast extract).

  • pH: The initial pH of the culture medium is critical. Production of this compound is highly sensitive to pH, with an optimal starting range typically between 7.0 and 7.2. Production drops significantly in acidic conditions (pH < 6.0).

  • Temperature: Streptomyces strains have optimal temperature ranges for growth and secondary metabolite production. For S. thermoviolaceus, the optimal temperature for producing this compound is around 35-37°C.[1][2] While growth might occur at other temperatures, yields of the target compound can be significantly lower.

  • Incubation Time: this compound is a secondary metabolite, meaning its production typically begins after the initial exponential growth phase of the bacteria. Peak production is often observed around day 10 of incubation.[1] Harvesting too early will result in a low yield.

  • Aeration: Adequate aeration is crucial for Streptomyces growth and metabolism. Ensure flasks are agitated at a sufficient speed (e.g., 150 rpm) to facilitate oxygen transfer.

Extraction & Purification Issues

Question: I have a low yield of crude this compound extract after solvent extraction. What could be the cause?

Answer: A low yield from the initial solvent extraction points to issues with separating the compound from the fermentation broth and/or biomass.

  • Incorrect Solvent Choice: this compound is a polyketide and is generally insoluble in water but soluble in various organic solvents. Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting secondary metabolites from Streptomyces fermentation filtrates. Other solvents like butanone or mixtures like chloroform (B151607)/methanol (B129727) can also be used. If your yield is low, your chosen solvent may be too polar or non-polar to efficiently partition the this compound.

  • Inefficient Phase Separation: During liquid-liquid extraction, vigorous shaking is required to ensure maximum contact between the aqueous broth and the organic solvent. After shaking, allow adequate time for the layers to separate completely in a separating funnel. Emulsions can form at the interface, trapping your compound. If this occurs, allowing the mixture to stand for a longer period or adding a small amount of brine can help break the emulsion.

  • Cellular Location of the Compound: Determine if the this compound is primarily intracellular or extracellular. If it is retained within the mycelium, you must extract the cell biomass in addition to the culture supernatant. Lysing the cells (e.g., with acetone (B3395972) or by mechanical disruption) before or during solvent extraction is necessary in this case.

  • pH Adjustment: The charge state of this compound (as an acid) will affect its solubility in different solvents. Although not explicitly detailed in the search results for this specific compound, acidifying the fermentation broth before extraction can sometimes improve the recovery of acidic compounds into an organic solvent. This should be tested empirically.

Question: My final purified product has low purity. How can I improve it?

Answer: Low purity indicates that co-extracted compounds were not successfully removed. A multi-step purification strategy is almost always necessary.

  • Insufficient Chromatographic Separation: A single chromatography step is rarely sufficient. The standard workflow involves sequential purification using different separation principles:

    • Initial Fractionation (e.g., Silica (B1680970) Gel Column): This step separates the crude extract into several fractions based on polarity, removing highly polar and non-polar impurities.

    • Size-Exclusion Chromatography (e.g., Sephadex LH-20): This separates molecules based on size, which is effective for removing pigments and other contaminants of different molecular weights.

    • Final Polishing (e.g., Reversed-Phase HPLC): Using a C8 or C18 column is a high-resolution technique that separates compounds based on hydrophobicity and is crucial for achieving high purity.

  • Improper Fraction Collection: During column chromatography, collecting fractions that are too broad can lead to the re-mixing of separated compounds. Use Thin-Layer Chromatography (TLC) to analyze the composition of each fraction before pooling them for the next step.

  • Contamination: Ensure all glassware is scrupulously clean and solvents are of high purity (e.g., HPLC grade) to avoid introducing contaminants.

Data on Production Optimization

Optimizing the fermentation parameters is the first step to ensuring a high starting concentration of this compound, which directly impacts the final extraction yield. The following table summarizes optimized conditions for the production of this compound by Streptomyces thermoviolaceus NT1.

ParameterUn-optimized ConditionOptimized ConditionResulting Yield (mg/L)Fold Increase
Culture Medium Various TestedISP2 Broth--
Glucose Conc. Not specified0.38%--
Initial pH Not specified7.02--
Temperature Not specified36.53 °C--
Inoculum Size Not specified5%--
Incubation Period Not specified10 Days--
Overall Yield --18.64 (Un-optimized) vs 61.35 (Optimized)~3.30x

(Data sourced from multi-response optimization studies using Response Surface Methodology)[1][2]

Experimental Protocols

This section provides detailed methodologies for the production and subsequent extraction and purification of this compound.

Protocol 1: Production via Fermentation

This protocol is based on the optimized conditions for Streptomyces thermoviolaceus NT1.[1][2]

  • Inoculum Preparation:

    • Transfer a stock culture of S. thermoviolaceus NT1 onto a solid ISP2 medium agar (B569324) plate and incubate at 35°C for 7 days until well-sporulated.

    • Cut a 1 cm² agar block of the mature culture and transfer it to a 150 mL Erlenmeyer flask containing 30 mL of liquid ISP2 medium.

    • Incubate this seed culture at 35°C for 5 days with shaking at 150 rpm.

  • Production Fermentation:

    • Prepare the production medium (ISP2 broth) and adjust the initial pH to 7.02. Add glucose to a final concentration of 0.38%.

    • Dispense the medium into 250 mL Erlenmeyer flasks (50 mL per flask).

    • Inoculate the production flasks with the seed culture at a 5% (v/v) ratio.

    • Incubate the production cultures at 36.5°C for 10 days in a rotary shaker incubator at 150 rpm.

Protocol 2: Extraction and Purification

This protocol is a generalized procedure based on common methods for purifying polyketide antibiotics from Streptomyces cultures.

  • Harvesting and Initial Extraction:

    • After the 10-day incubation, harvest the fermentation culture by centrifuging at 5000 rpm for 15 minutes to separate the supernatant from the mycelial biomass.

    • Transfer the supernatant (the cell-free culture broth) to a large separating funnel.

    • Add an equal volume of ethyl acetate to the funnel.

    • Shake vigorously for 15-20 minutes to partition the secondary metabolites into the organic solvent phase.

    • Allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this extraction step two more times with fresh ethyl acetate.

    • Pool all ethyl acetate fractions and evaporate the solvent to dryness under reduced pressure (e.g., using a rotary evaporator) at a temperature of 40°C. The resulting residue is the crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column using a suitable solvent system, such as a gradient of chloroform and methanol.

    • Dissolve the crude extract in a minimal amount of the starting mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

    • Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

    • Pool the fractions that contain the target compound (often reddish in color for granaticins) and show similar TLC profiles. Evaporate the solvent.

  • Sephadex LH-20 Chromatography (Purification):

    • Prepare a Sephadex LH-20 column and equilibrate with methanol.

    • Dissolve the semi-purified fraction from the previous step in methanol and load it onto the column.

    • Elute with methanol, collecting fractions. This step helps in removing pigments and other impurities based on molecular size.

    • Again, use TLC to identify and pool the relevant fractions, then evaporate the solvent.

  • Reversed-Phase HPLC (Final Polishing):

    • For final purification, use a semi-preparative HPLC system with a C18 column.

    • Dissolve the purified fraction in the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).

    • Develop a gradient elution method to separate the target compound from any remaining impurities. Monitor the elution profile using a UV-Vis detector.

    • Collect the peak corresponding to this compound and confirm its purity via analytical HPLC.

Visualizations

Workflow & Pathway Diagrams

The following diagrams illustrate key workflows and relationships in the this compound extraction process.

G cluster_problem cluster_causes cluster_solutions start Problem: Low Final Yield or Purity cause1 Inefficient Extraction? start->cause1 cause2 Poor Production? start->cause2 cause4 Impure Fractions? start->cause4 cause3 Degradation? cause1->cause3 Possible Consequence sol1 Verify Solvent Choice (e.g., Ethyl Acetate) & Extraction pH cause1->sol1 Check sol2 Optimize Fermentation: - Medium (ISP2) - pH (7.0), Temp (36.5°C) - Time (10 days) cause2->sol2 Check sol3 Use Mild Conditions: - Low temp evaporation - Protect from light cause3->sol3 Mitigate sol4 Refine Purification: - Multi-step chromatography - Monitor fractions with TLC/HPLC cause4->sol4 Check

Caption: Troubleshooting workflow for low yield/purity of this compound.

G media Culture Medium (e.g., ISP2) yield yield media->yield ph Initial pH (Optimal ~7.0) ph->yield temp Temperature (Optimal ~36.5°C) temp->yield time Incubation Time (Optimal ~10 days) time->yield nutrients Nutrient Levels (e.g., Glucose ~0.4%) nutrients->yield

References

Technical Support Center: Granaticinic Acid Fermentation Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the challenges in scaling up Granaticinic acid fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental and scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to maintain when scaling up this compound fermentation from the lab to a pilot-scale fermenter?

A1: When scaling up, maintaining geometric similarity of the fermenter is a key starting point.[1][2] However, several process parameters are critical and must be carefully managed. These include maintaining a consistent power input per volume (P/V) to ensure similar mixing intensity, and more importantly, ensuring a constant oxygen transfer rate (kLa).[3] Oxygen limitation is a common challenge in large bioreactors and can significantly impact the yield of secondary metabolites like this compound.[3][4][5] Additionally, consistent temperature, pH, and nutrient distribution are vital for reproducible results.[3][6]

Q2: My this compound yield has significantly dropped after moving from a shake flask to a 10L bioreactor. What are the likely causes?

A2: A drop in yield during scale-up is a common problem.[7] The most probable causes include:

  • Oxygen Limitation: Inadequate aeration and agitation in the larger vessel can lead to insufficient dissolved oxygen, which is critical for the growth of Streptomyces and production of this compound.[3][4][5]

  • Poor Mixing: In larger volumes, achieving homogenous mixing is more challenging, leading to gradients in nutrient concentration, pH, and temperature.[3][8]

  • Shear Stress: Increased agitation speeds in larger bioreactors can cause shear stress on the microbial cells, potentially damaging them and affecting their productivity.[3]

  • Foaming: Excessive foam can disrupt the fermentation process and is often managed with antifoaming agents, which should be tested for any inhibitory effects on your strain.[3]

Q3: How can I monitor and control the fermentation process effectively at a larger scale?

A3: Effective monitoring and control are crucial for successful scale-up.[4] This involves using in-line sensors to monitor key parameters in real-time, such as dissolved oxygen (DO), pH, and temperature.[5] Advanced bioreactor systems with automated control loops for pH adjustment (acid/base addition), DO control (adjusting agitation and aeration), and temperature regulation are highly recommended.[3][5] For nutrient feeding, a well-defined fed-batch strategy can help maintain optimal nutrient levels and prevent substrate inhibition.

Q4: What are some common contamination issues in large-scale fermentation and how can they be prevented?

A4: The risk of contamination increases with the scale and duration of the fermentation process.[3][5] Common sources include airborne microbes, contaminated raw materials, and inadequately sterilized equipment. Prevention strategies include:

  • Strict Aseptic Techniques: Ensuring all media, equipment, and inoculum are sterile.

  • Bioreactor Design: Using bioreactors with features like aseptic connectors and online sterilization capabilities.[5]

  • Positive Pressure: Maintaining a slight positive pressure inside the fermenter to prevent the ingress of outside air.

  • Regular Monitoring: Regularly checking for signs of contamination through microscopy and plating.

Troubleshooting Guides

Issue 1: Low this compound Yield
Symptom Possible Cause Troubleshooting Step
Low final product concentration despite good cell growth.Oxygen Limitation: Insufficient dissolved oxygen for secondary metabolite production.[3][5]Increase agitation speed and/or aeration rate. Consider using oxygen-enriched air. Monitor dissolved oxygen levels to ensure they remain above the critical point for your strain.
Nutrient Limitation: Depletion of a key nutrient (e.g., carbon or nitrogen source) during the production phase.Implement a fed-batch strategy to supply nutrients throughout the fermentation. Analyze spent media to identify limiting nutrients.
pH Shift: The pH of the medium has shifted out of the optimal range for this compound production (around pH 7.0).[9][10]Implement automated pH control using acid and base addition. Ensure the buffering capacity of the medium is sufficient.
Poor cell growth and low product yield.Sub-optimal Temperature: The temperature is outside the optimal range for Streptomyces thermoviolaceus (around 35-37°C).[9][10]Calibrate temperature probes and ensure the heating/cooling system of the bioreactor is functioning correctly.
Inoculum Quality: Poor quality or insufficient size of the inoculum.Ensure the inoculum is in the exponential growth phase and use an appropriate inoculum size (e.g., 5% v/v).[10]
Issue 2: Process Inconsistency Between Batches
Symptom Possible Cause Troubleshooting Step
Significant variation in yield and fermentation time between different batches.[6]Inconsistent Raw Materials: Variability in the composition of complex media components (e.g., yeast extract, peptone).Source raw materials from a reliable supplier and consider using a more defined medium if possible. Perform quality control on incoming raw materials.
Variations in Inoculum Preparation: Inconsistencies in the age, size, or metabolic state of the inoculum.[11]Standardize the inoculum preparation protocol, including the growth medium, incubation time, and transfer volume.
Inadequate Process Control: Manual control of parameters leading to deviations between batches.Utilize an automated process control system to maintain consistent pH, temperature, and dissolved oxygen levels.[5]

Data Presentation

Table 1: Optimized Lab-Scale Fermentation Parameters for this compound Production
ParameterOptimized ValueReference
Producing StrainStreptomyces thermoviolaceus NT1[9][10]
MediumISP2[10][12]
Glucose Concentration0.38%[9][10]
Initial pH7.02[9][10]
Temperature36.53 °C[9][10]
Inoculum Size5% (v/v)[10][12]
Incubation Period10 days[9][10]
Un-optimized Yield18.64 mg/L[9][10]
Optimized Yield61.35 mg/L[9][10]
Table 2: Key Parameter Considerations for Scale-Up
ParameterLab-Scale (Shake Flask)Pilot/Industrial-Scale (Bioreactor)Key Challenge in Scale-Up
Volume 100 - 500 mL100 - 10,000 L+Non-linear changes in physical and chemical properties.[3]
Oxygen Transfer High surface area to volume ratio, good oxygen transfer.Lower surface area to volume ratio, potential for oxygen limitation.[3][4]Maintaining a consistent Oxygen Transfer Rate (kLa).[3]
Mixing Homogenous mixing achieved by orbital shaking.Potential for gradients in nutrients, pH, and temperature.[3][8]Achieving homogeneity without excessive shear stress.
Heat Transfer Heat dissipates easily.Heat generated by metabolism can be difficult to remove.[3][8]Maintaining a uniform temperature throughout the vessel.
Sterilization Autoclaving.In-situ sterilization.Ensuring complete sterility of a large, complex system.[5]
Process Control Manual or minimal.Automated and continuous.Sensor calibration and integration for reliable real-time data.[3][5]

Experimental Protocols

Protocol 1: Lab-Scale Production of this compound
  • Medium Preparation: Prepare ISP2 medium containing 0.38% glucose. Adjust the initial pH to 7.02 before sterilization.[9][10]

  • Inoculum Preparation: Inoculate a seed culture of Streptomyces thermoviolaceus NT1 in a suitable broth and incubate until it reaches the mid-to-late exponential growth phase.

  • Fermentation: Inoculate the production medium with a 5% (v/v) seed culture.[10][12] Incubate at 36.53°C with shaking (e.g., 200 rpm) for 10 days.[9][10]

  • Sampling: Aseptically withdraw samples at regular intervals for analysis of biomass and this compound concentration.

Protocol 2: Quantification of this compound using HPLC

This is a general protocol and may require optimization for this compound.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the supernatant and biomass.

    • Extract the this compound from the supernatant and/or biomass using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the extract in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) and acidified water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Monitor the absorbance at the λmax of this compound.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low this compound Yield start Low this compound Yield Detected check_growth Is cell growth also low? start->check_growth low_growth_causes Potential Causes: - Sub-optimal Temperature - pH out of range - Poor Inoculum Quality - Nutrient Limitation check_growth->low_growth_causes Yes good_growth_causes Potential Causes: - Oxygen Limitation - Nutrient Depletion (Production Phase) - Shear Stress - Product Degradation check_growth->good_growth_causes No adjust_temp_ph Verify & Adjust Temperature & pH low_growth_causes->adjust_temp_ph check_inoculum Standardize Inoculum Protocol adjust_temp_ph->check_inoculum resolve Yield Improved check_inoculum->resolve check_do Measure Dissolved Oxygen (DO) good_growth_causes->check_do increase_o2 Increase Agitation/ Aeration Rate check_do->increase_o2 DO is low fed_batch Implement Fed-Batch Strategy check_do->fed_batch DO is sufficient increase_o2->resolve fed_batch->resolve

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow Experimental Workflow for this compound Production & Analysis cluster_production Production Phase cluster_analysis Analysis Phase prep_media Prepare & Sterilize ISP2 Medium (0.38% Glucose, pH 7.02) fermentation Inoculate (5% v/v) & Ferment (36.5°C, 10 days) prep_media->fermentation prep_inoculum Prepare S. thermoviolaceus Seed Culture prep_inoculum->fermentation sampling Aseptic Sampling fermentation->sampling extraction Solvent Extraction of this compound sampling->extraction filtration Filter Sample (0.22 µm) extraction->filtration hplc HPLC Analysis filtration->hplc quantification Quantify using Standard Curve hplc->quantification end

Caption: Workflow for this compound production and analysis.

Signaling_Pathway Generalized Regulation of Secondary Metabolite Production Nutrients Nutrient Availability (e.g., Phosphate, Carbon, Nitrogen) Regulators Pleiotropic Regulators (e.g., AfsR, AbsA) Nutrients->Regulators Represses GrowthPhase Growth Phase (Transition to Stationary) GrowthPhase->Regulators Activates Stress Environmental Stress Stress->Regulators Activates PathwayGenes Pathway-Specific Activator Gene (e.g., actII-ORF4/redD) Regulators->PathwayGenes Activates Biosynthesis This compound Biosynthetic Genes PathwayGenes->Biosynthesis Activates Transcription Production This compound Production Biosynthesis->Production

Caption: Generalized regulation of secondary metabolite production.

References

Media composition optimization for enhanced Granaticinic acid biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing media composition for enhanced granaticinic acid biosynthesis.

Troubleshooting & FAQs

This section addresses specific issues that may be encountered during experimental work.

Low or No Yield of this compound

1. Why is the this compound yield consistently low or undetectable?

Low yields can be attributed to several factors ranging from suboptimal media components to incorrect fermentation conditions. Key areas to investigate include:

  • Inappropriate Basal Medium: The choice of basal medium is critical. Studies have shown that media like ISP2 can be effective for this compound production by Streptomyces thermoviolaceus.[1][2] If other standard media (e.g., ISP5, SCN, TYG, MS broth) are used, they may not contain the necessary nutritional components, leading to poor production.[1][2]

  • Suboptimal Carbon Source Concentration: While a high glucose concentration can support robust biomass growth, it may not be ideal for the production of secondary metabolites like this compound, which are often produced under stress conditions.[1] For S. thermoviolaceus NT1, a glucose concentration of around 0.38% to 0.4% has been identified as optimal.[1][3]

  • Incorrect pH: The pH of the fermentation medium significantly influences production. For this compound, a neutral pH of approximately 7.0 has been reported as optimal.[1][3] Deviations, especially to a pH below 6.0, can be unsuitable for production.[2]

  • Non-Optimal Temperature: Temperature is a critical parameter. An optimal temperature of around 36.5°C was identified for S. thermoviolaceus NT1.[3]

  • Inadequate Inoculum Size or Age: The density and physiological state of the inoculum can impact the fermentation process. An inoculum size of 5% has been used successfully.[3] The inoculum should be in an active growth phase.

2. How can I systematically identify which media components are limiting production?

A statistical approach is highly recommended over the traditional one-variable-at-a-time (OVAT) method.[1][4]

  • Plackett-Burman Design (PBD): This is an efficient statistical method to screen a large number of variables and identify the most significant ones with a minimal number of experiments.[5][6][7] It helps in pinpointing the critical components (e.g., carbon sources, nitrogen sources, trace elements) that have the most substantial impact on yield.[4][8]

  • Response Surface Methodology (RSM): Once the significant factors are identified via PBD, RSM can be used to optimize their concentrations.[9][10] Techniques like the Box-Behnken design help in understanding the interactions between different components and finding the optimal levels for maximum production.[3][4]

Inconsistent Production Between Batches

1. What are the likely causes of significant variability in this compound yield from one fermentation run to another?

Inconsistency often points to a lack of precise control over experimental parameters.

  • Inoculum Preparation: Variability in the age, cell density, or physiological state of the seed culture is a common cause. Ensure a standardized protocol for inoculum preparation, including growth medium, incubation time, and temperature.[4]

  • Media Preparation: Minor variations in the preparation of the medium, such as slight differences in component concentrations or incomplete dissolution, can lead to inconsistent results. Ensure all components are fully dissolved and the final volume is accurate.

  • pH Fluctuation: The initial pH should be set correctly, but it's also important to monitor if the pH changes significantly during fermentation due to microbial metabolism. Buffering the medium or implementing a pH control strategy in a bioreactor can mitigate this.

  • Oxygen Levels: Inadequate aeration and agitation in shake flasks or bioreactors can lead to oxygen limitation, affecting both growth and secondary metabolite production. Ensure consistent shaking speeds and flask types.

Contamination Issues

1. How can I prevent contamination in my fermentation cultures?

Strict aseptic techniques are paramount.

  • Sterilization: Ensure that all media, glassware, and equipment are properly sterilized via autoclaving.[11] Filter-sterilize heat-labile components like certain vitamins or amino acids.[11]

  • Inoculation: Perform all inoculations in a laminar flow hood to minimize airborne contamination.

  • Monitoring: Regularly check cultures for signs of contamination, such as unusual turbidity, film formation on the surface, or off-odors. Microscopic examination can confirm the presence of contaminating organisms.

Quantitative Data on Media Optimization

The following table summarizes the results from a study on optimizing this compound production by Streptomyces thermoviolaceus NT1, showcasing the impact of key parameters.

ParameterUn-optimized ConditionOptimized ConditionYield (mg/L)Fold Increase
Media ISP2 MediumISP2 Medium18.64-
Glucose Not specified0.38%61.353.30
pH Not specified7.0261.353.30
Temperature Not specified36.53 °C61.353.30
Inoculum Size Not specified5%61.353.30
Incubation Period Not specified10 days61.353.30

Data extracted from a study utilizing Response Surface Methodology (RSM) for optimization.[3]

Experimental Protocols

Protocol 1: Screening of Media Components using Plackett-Burman Design (PBD)

This protocol outlines a general method for identifying which media components significantly affect this compound production.

1. Variable Selection: Identify a list of potential variables (e.g., different carbon sources, nitrogen sources, minerals). Assign each variable a high (+) and low (-) level.[8]

2. Experimental Design: Use statistical software to generate the PBD matrix. This design allows for the screening of N-1 variables in N experiments.[6]

3. Fermentation: a. Prepare the fermentation media for each experimental run as defined by the PBD matrix. b. Inoculate each flask with a standardized inoculum of the producing microorganism (e.g., Streptomyces sp.).[4] c. Incubate the cultures under controlled conditions (e.g., specific temperature and agitation speed) for a defined period.[4]

4. Analysis: a. After incubation, harvest the broth and quantify the this compound yield using an appropriate analytical method (e.g., HPLC). b. Analyze the results using statistical software to determine the main effect of each variable. Variables with a high confidence level (typically p < 0.05) are considered significant.[5]

Protocol 2: Optimization using Response Surface Methodology (RSM)

This protocol is for optimizing the concentration of the significant variables identified from the PBD screen.

1. Factor Selection: Choose the 2-4 most significant factors identified from the PBD experiment.

2. Experimental Design: Use an RSM design, such as a Box-Behnken or Central Composite Design (CCD), to create a set of experiments with varying concentrations of the selected factors.[4][10] This design will include center points and axial points to allow for the fitting of a quadratic model.[12]

3. Fermentation and Analysis: a. Conduct the fermentation experiments as per the RSM design matrix. b. Quantify the this compound yield for each run.

4. Modeling and Optimization: a. Use statistical software to fit the experimental data to a second-order polynomial equation.[4] b. Generate 3D response surface plots to visualize the relationship between the variables and the yield.[2][3] c. Use the model to predict the optimal concentrations of the media components for maximizing this compound production. d. Validate the model by running a confirmation experiment at the predicted optimal conditions and comparing the result to the predicted yield.[3][9]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Identify Potential Media Variables B Design Plackett-Burman Experiment A->B C Run Fermentation Trials B->C D Analyze Results & Identify Significant Factors C->D E Select Significant Factors (e.g., Glucose, pH) D->E F Design Response Surface Methodology (RSM) Exp. E->F G Run Optimization Fermentations F->G H Model Fitting & Data Analysis G->H I Determine Optimal Concentrations H->I J Conduct Experiment at Predicted Optimum I->J K Compare Experimental vs. Predicted Yield J->K L Optimized Process K->L

Caption: Workflow for media optimization using statistical methods.

Granaticin Biosynthesis Pathway

G cluster_mod Tailoring Reactions PKS Type II Polyketide Synthase (PKS) Polyketide Polyketide Chain PKS->Polyketide MalonylCoA Malonyl-CoA (Extender Units) MalonylCoA->PKS Starter Acetate (Starter Unit) Starter->PKS Cyclization Cyclization & Aromatization Polyketide->Cyclization Oxidation Oxidation Cyclization->Oxidation Glycosylation Glycosylation (Orf14) Granaticin_Acid This compound Oxidation->Granaticin_Acid Granaticin_Acid->Glycosylation To Granaticin

Caption: Simplified pathway for this compound biosynthesis.[13]

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Potential of Granaticinic Acid and Granaticin B

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head examination of two closely related benzoisochromanequinone antibiotics reveals significant disparities in our current understanding of their antimicrobial activities. While Granaticinic acid demonstrates broad-spectrum antibacterial properties, a notable lack of publicly available data on the antimicrobial efficacy of Granaticin B hinders a direct quantitative comparison.

This guide provides a comprehensive review of the existing scientific literature on the antibacterial activities of this compound and Granaticin B. Due to a scarcity of direct comparative studies and quantitative data, particularly for Granaticin B, this analysis relies on the available semi-quantitative data for this compound and highlights the current knowledge gaps for Granaticin B.

Quantitative Data on Antibacterial Activity

A thorough review of published literature reveals a significant lack of quantitative Minimum Inhibitory Concentration (MIC) data for both this compound and Granaticin B. However, semi-quantitative data for this compound, in the form of zones of inhibition, is available from a study on the compound isolated from Streptomyces thermoviolaceus NT1. No comparable data has been found for Granaticin B.

Table 1: Antibacterial Activity of this compound (Crude Extract) Determined by Agar (B569324) Well Diffusion

Test OrganismGram StainZone of Inhibition (mm)
Bacillus subtilis (ATCC 11774)Gram-positive33 ± 0.9
Bacillus cereus (ATCC 14579)Gram-positive30.8 ± 2
Penicillin-resistant S. aureus (clinical isolate)Gram-positive29.3 ± 1.2
Methicillin-resistant S. aureus (clinical isolate)Gram-positive27.6 ± 1.2
Shigella flexneri (ATCC 12022)Gram-negative19.8 ± 0.4
Pseudomonas aeruginosa (ATCC 9027)Gram-negative16.3 ± 0.8
Escherichia coli (clinical isolate)Gram-negative15 ± 0.6
Vibrio parahemolyticus (ATCC 1782)Gram-negative13 ± 0.5

Data sourced from a study by Roy and Banerjee (2015) on a crude extract of this compound.[1]

Granaticin B: No quantitative or semi-quantitative data on the antibacterial activity of Granaticin B was identified in the reviewed literature.

Experimental Protocols

The data presented for this compound was obtained using the agar well diffusion method. This is a standard technique for assessing the antimicrobial activity of a substance.

Agar Well Diffusion Method

This method is a widely used technique to determine the antimicrobial activity of extracts or purified compounds.

1. Preparation of Inoculum:

  • Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at an optimal temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours) to achieve a desired cell density, often standardized against a 0.5 McFarland standard.

2. Inoculation of Agar Plates:

  • A sterile cotton swab is dipped into the standardized bacterial suspension.
  • The excess liquid is removed by pressing the swab against the inner wall of the tube.
  • The swab is then used to evenly streak the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

3. Preparation of Wells:

  • Sterile wells are created in the inoculated agar plate using a sterile cork borer or a sterile pipette tip.

4. Application of Test Substance:

  • A defined volume of the test substance (e.g., a crude extract of this compound) is added to each well.
  • Positive (a known antibiotic) and negative (solvent used to dissolve the test substance) controls are also included on the same plate.

5. Incubation:

  • The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

6. Measurement and Interpretation:

  • Following incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters.
  • A larger zone of inhibition generally indicates a higher susceptibility of the microorganism to the test substance.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Plates Agar Plate Inoculation Inoculum->Plates Wells Create Wells in Agar Plates->Wells Add_Sample Add Test Substance to Wells Wells->Add_Sample Incubate Incubate Plates Add_Sample->Incubate Measure Measure Zone of Inhibition Incubate->Measure mechanism_of_action cluster_granaticin Granaticin Compound cluster_cellular Bacterial Cell Granaticin Granaticin / this compound Sulfhydryl Cellular Sulfhydryl Groups (e.g., in Proteins, Glutathione) Granaticin->Sulfhydryl Catalytic Oxidation H2O2 Hydrogen Peroxide (H₂O₂) Production Granaticin->H2O2 Generates Oxidized_Sulfhydryl Oxidized Cellular Components Sulfhydryl->Oxidized_Sulfhydryl Oxidative_Stress Increased Oxidative Stress Oxidized_Sulfhydryl->Oxidative_Stress H2O2->Oxidative_Stress Cell_Death Bacterial Cell Death Oxidative_Stress->Cell_Death

References

Granaticinic Acid: A Comparative Analysis Against Standard Gram-Positive Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant Gram-positive bacteria presents a formidable challenge to global public health. This guide provides a comparative analysis of granaticinic acid, a naturally derived quinone antibiotic, against three frontline antibiotics used to treat Gram-positive infections: vancomycin (B549263), daptomycin, and linezolid (B1675486). This comparison is based on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Different Targets

The efficacy of an antibiotic is intrinsically linked to its mechanism of action. This compound and the comparator antibiotics each exhibit a unique approach to inhibiting bacterial growth, which is crucial for understanding their spectrum of activity and potential for resistance development.

This compound: This antibiotic employs a mechanism centered on oxidative stress. It catalyzes the oxidation of vital cellular components, particularly sulfhydryl groups within proteins. This process generates reactive oxygen species (ROS), such as hydrogen peroxide, which are highly toxic to the bacterial cell and lead to its death.

Vancomycin: A glycopeptide antibiotic, vancomycin targets the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, effectively blocking the transglycosylation and transpeptidation steps in cell wall synthesis. This inhibition leads to a weakened cell wall and eventual cell lysis.

Daptomycin: This lipopeptide antibiotic disrupts the bacterial cell membrane. In a calcium-dependent manner, it inserts itself into the cell membrane of Gram-positive bacteria, leading to the formation of ion channels. The resulting rapid efflux of potassium ions causes membrane depolarization and a cascade of events that inhibit the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.

Linezolid: As an oxazolidinone antibiotic, linezolid inhibits the initiation of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex. This unique mechanism of action at an early stage of protein synthesis means there is a low potential for cross-resistance with other protein synthesis inhibitors.

Antibiotic Mechanisms of Action cluster_granaticinic_acid This compound cluster_vancomycin Vancomycin cluster_daptomycin Daptomycin cluster_linezolid Linezolid GA This compound Oxidation Oxidation of Sulfhydryl Groups GA->Oxidation ROS Reactive Oxygen Species (ROS) Generation CellDeath_GA Bacterial Cell Death ROS->CellDeath_GA Oxidation->ROS Vanco Vancomycin CellWall Inhibition of Cell Wall Synthesis Vanco->CellWall CellLysis Cell Lysis CellWall->CellLysis Dapto Daptomycin Membrane Cell Membrane Disruption Dapto->Membrane Depolarization Membrane Depolarization Membrane->Depolarization Macromolecule Inhibition of DNA, RNA, Protein Synthesis Depolarization->Macromolecule CellDeath_Dapto Bacterial Cell Death Macromolecule->CellDeath_Dapto Linzo Linezolid ProteinSynth Inhibition of Protein Synthesis Initiation Linzo->ProteinSynth NoGrowth Inhibition of Bacterial Growth ProteinSynth->NoGrowth

Figure 1: Signaling pathways of this compound and comparator antibiotics.

Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antibiotic's potency. It represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the available MIC data for this compound and the comparator antibiotics against key Gram-positive pathogens. It is important to note that comprehensive, directly comparative studies for this compound against a wide panel of Gram-positive bacteria are limited in the publicly available literature.

AntibioticStaphylococcus aureus (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Streptococcus pneumoniae (MIC in µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Vancomycin 0.5 - 21 - 4≤1
Daptomycin 0.25 - 11 - 4≤0.5
Linezolid 1 - 41 - 4≤2

Note: The MIC values presented are ranges reported in various studies and can vary depending on the specific strain and testing methodology.

Experimental Protocol: Broth Microdilution for MIC Determination

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing to ensure reproducibility and comparability of results across different laboratories. The broth microdilution method is a commonly used technique to determine the MIC of an antibiotic.

Principle

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that prevents visible growth.

Key Steps in the CLSI Broth Microdilution Protocol:
  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration.

  • Serial Dilution: The antibiotic stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

MIC Determination Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate (35°C, 16-20h) controls->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound presents an interesting mechanism of action based on inducing oxidative stress, which differs significantly from the established mechanisms of vancomycin, daptomycin, and linezolid. This unique mode of action could be advantageous in combating bacteria that have developed resistance to antibiotics targeting cell wall synthesis, membrane integrity, or protein synthesis. However, a significant gap exists in the current literature regarding the quantitative in vitro efficacy of this compound against a broad panel of clinically relevant Gram-positive pathogens. Further research is imperative to establish a comprehensive MIC profile for this compound to allow for a direct and robust comparison with currently approved antibiotics. Such data will be crucial in determining its potential as a future therapeutic agent in the fight against antibiotic-resistant bacteria.

In Vitro Efficacy: A Comparative Analysis of Granaticinic Acid and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the evaluation of novel compounds against established chemotherapeutic agents is a critical step. This guide provides a detailed comparison of the in vitro efficacy of Granaticinic acid, a member of the granaticin family of polyketides, and Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. While extensive data is available for Doxorubicin, public information on the specific cytotoxic activity of this compound is limited. This comparison, therefore, draws upon the known activities of the broader granaticin class to infer the potential of this compound and contrasts it with the well-documented efficacy of Doxorubicin.

Data Presentation: Cytotoxic Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values for Doxorubicin against a range of human cancer cell lines.

Cell LineCancer TypeDoxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma2.50[1]
MDA-MB-231Breast Adenocarcinoma6.602[2]
A549Lung Carcinoma> 20[1]
HeLaCervical Carcinoma2.92[1]
HepG2Hepatocellular Carcinoma12.18[1]
Huh7Hepatocellular Carcinoma> 20[1]
PC3Prostate Adenocarcinoma2.64
HCT116Colon Carcinoma24.30
UMUC-3Bladder Cancer5.15[1]
TCCSUPBladder Cancer12.55[1]
BFTC-905Bladder Cancer2.26[1]
M21Melanoma2.77[1]

Mechanistic Insights: A Tale of Two Topoisomerase II Inhibitors

Both granaticins and Doxorubicin are believed to exert their anticancer effects through similar mechanisms of action, primarily by targeting topoisomerase II and inducing oxidative stress.

Granaticin's Mode of Action: The cytotoxic effects of granaticins are attributed to the inhibition of ribosomal RNA maturation. More recent studies have found that granaticins can specifically inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Additionally, some members of the granaticin family have been shown to possess organocatalytic activity, which can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Doxorubicin's Mode of Action: Doxorubicin's anticancer activity is multifactorial. It intercalates into DNA, disrupting DNA replication and transcription.[3] A primary mechanism is the inhibition of topoisomerase II, which leads to DNA strand breaks.[3] Furthermore, Doxorubicin is known to generate free radicals, causing oxidative damage to cellular components, including DNA, proteins, and lipids, which ultimately triggers apoptotic cell death.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in assessing these compounds, the following diagrams are provided.

Doxorubicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_downstream Downstream Effects Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multi-pronged mechanism of action.

Granaticin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_downstream Downstream Effects Granaticin Granaticin Topo_II_Inhibition Topoisomerase II Inhibition Granaticin->Topo_II_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Granaticin->ROS_Generation DNA_Damage DNA Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for Granaticin.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add varying concentrations of test compound incubate1->add_drug incubate2 Incubate for 24-72h add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with test compound start->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for apoptosis detection via flow cytometry.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[5][6]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (this compound, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with the desired concentrations of the test compounds for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Conclusion

Doxorubicin remains a potent and well-characterized anticancer agent with broad efficacy against numerous cancer cell lines. While direct comparative data for this compound is scarce, the available information on the granaticin class of compounds suggests a similar mechanism of action involving topoisomerase II inhibition and ROS generation. This shared mechanistic profile indicates that granaticins could hold therapeutic potential. However, to establish the clinical relevance of this compound, further rigorous in vitro studies are imperative to determine its specific IC50 values against a comprehensive panel of cancer cell lines. Such data would be crucial for a direct and quantitative comparison with established chemotherapeutics like Doxorubicin and for guiding future drug development efforts.

References

Comparative Analysis of Granaticinic Acid: Cross-Resistance and Antibacterial Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial properties of Granaticinic acid in comparison to established antibiotics.

Executive Summary

This compound, a member of the benzoisochromanequinone class of antibiotics, demonstrates significant promise as a broad-spectrum antibacterial agent.[1][2][3][4] While direct cross-resistance studies with known antibiotics are not extensively available in the public domain, this guide provides a comparative overview based on its known antibacterial activity and mechanism of action against key Gram-positive and Gram-negative bacteria. This analysis is supplemented with minimum inhibitory concentration (MIC) data for common antibiotics against the same bacterial species to offer a contextual performance benchmark. Detailed experimental protocols for assessing antimicrobial susceptibility are also provided to support further research in this area.

Antibacterial Spectrum and Potency

This compound has been shown to exhibit potent antagonism against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative species.[1][3][4] Notably, its activity extends to drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][3]

Quantitative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Antibiotics against Common Bacteria

AntibioticStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)
Vancomycin 0.5 - 2[5]Data not availableNot applicableNot applicable
Penicillin Variable≤ 0.0625[6]Not applicableNot applicable
Ciprofloxacin ≤ 0.06 - >8[7]Data not available0.016 - 32[8]0.5 - >32[9]
Gentamicin Data not available0.125[6]8 - >512[8]Data not available
Ceftazidime Not applicableData not availableNot applicable2 - 16[10]

Note: MIC values can vary significantly based on the bacterial strain, testing methodology, and laboratory conditions.

Mechanism of Action of this compound

This compound employs a multi-faceted mechanism of action to exert its bactericidal effects. A primary pathway involves its role as an organocatalyst, facilitating the oxidation of cellular components. This catalytic activity leads to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are toxic to bacterial cells. Additionally, this compound can directly oxidize sulfhydryl groups in cellular proteins, leading to their inactivation. A secondary reported mechanism is the interference with the aminoacylation of transfer RNA (tRNA), specifically tRNA-Leu, which disrupts protein synthesis.[5]

Granaticinic_Acid_Mechanism_of_Action cluster_0 Bacterial Cell GA This compound Oxidation Catalytic Oxidation GA->Oxidation Acts as organocatalyst AA_tRNA Aminoacylation GA->AA_tRNA Interferes with CellComp Cellular Components (e.g., Ascorbic Acid, Sulfhydryl Groups) CellComp->Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Oxidation->ROS Protein_Inactivation Protein Inactivation Oxidation->Protein_Inactivation Cell_Death Bacterial Cell Death ROS->Cell_Death Induces Protein_Inactivation->Cell_Death Contributes to tRNA_Leu tRNA-Leu tRNA_Leu->AA_tRNA Protein_Synth_Inhibition Inhibition of Protein Synthesis AA_tRNA->Protein_Synth_Inhibition Protein_Synth_Inhibition->Cell_Death Leads to Broth_Microdilution_Workflow start Start prep_abx Prepare Serial Dilutions of Antimicrobial Agent in 96-well Plate start->prep_abx prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_abx->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

A Comparative Analysis of Granaticinic Acid Production from Diverse Streptomyces Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Granaticinic acid production from various Streptomyces species. This compound, a member of the benzoisochromanequinone class of polyketides, has garnered significant interest for its potent antibacterial properties. This document summarizes quantitative production data, details experimental protocols for its isolation and analysis, and visualizes the biosynthetic pathway to aid in understanding and optimizing its production.

Quantitative Production of this compound

The production yield of this compound varies significantly among different Streptomyces species and is highly dependent on the fermentation conditions. The following table summarizes the available quantitative data on this compound production.

Streptomyces SpeciesStrainProduction Yield of this compound (mg/L)Reference
Streptomyces thermoviolaceusNT118.64 (un-optimized) - 61.35 (optimized)[1][2][3][4]
Streptomyces vilmorinianumYP1111.3 mg purified from 2.7 g crude extract (from 50L broth)[5]
Streptomyces vietnamensisGIMV4.0001Data not available[6]
Streptomyces violaceoruberTü22Data not available[7]
Streptomyces parvusC05Data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the production, extraction, and analysis of this compound from Streptomyces.

Fermentation Protocol for Streptomyces thermoviolaceus NT1
  • Inoculum Preparation: A 1 cm² agar (B569324) plug of a fully grown culture of S. thermoviolaceus NT1 is inoculated into 30 mL of ISP2 broth and incubated at 28°C for 3 days with shaking. A 5% (v/v) of this seed culture is then transferred to 100 mL of ISP2 broth and grown for another 3 days to be used as the final inoculum.[8]

  • Production Medium: ISP2 medium is commonly used for the production of this compound.[1][8]

  • Fermentation Conditions:

    • Optimized Conditions: Fermentation is carried out in 250 mL Erlenmeyer flasks containing 50 mL of ISP2 medium. The optimal conditions for maximum yield are a glucose concentration of 0.38%, an initial pH of 7.02, and an incubation temperature of 36.53°C for 10 days with shaking at 150 rpm.[1]

    • Un-optimized Conditions: Incubation is performed at 28°C for 12 days.[1]

  • Harvesting: After the incubation period, the mycelia are separated from the culture broth by filtration or centrifugation.[8]

Extraction and Purification of this compound
  • Extraction: The cell-free culture broth is acidified to pH 2-3 with HCl and then extracted three times with an equal volume of ethyl acetate. The organic phases are pooled and concentrated under vacuum.[5]

  • Purification:

    • Silica (B1680970) Gel Chromatography: The crude extract can be subjected to silica gel column chromatography for initial purification.[8]

    • High-Performance Liquid Chromatography (HPLC): Further purification to obtain high-purity this compound is achieved using reversed-phase HPLC. A common system involves a C18 column with a gradient elution of methanol (B129727) and water containing 0.1% formic acid.[6][9]

Analytical Methods
  • Quantification: The concentration of this compound can be determined using HPLC with a UV-Vis detector, by comparing the peak area with a standard curve of purified this compound.

  • Structural Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Biological Activity

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

  • Streptomyces thermoviolaceus NT1-derived this compound: This compound has shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibits inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Staphylococcus aureus (PRSA).[1][2]

Visualizations

Granaticin Biosynthetic Pathway

The biosynthesis of granaticin is a complex process involving a Type II polyketide synthase (PKS) system. The following diagram illustrates the key steps in the pathway, based on the gene cluster identified in Streptomyces violaceoruber Tü22.[7][10][11]

Granaticin_Biosynthesis Malonyl_CoA Malonyl-CoA gra_PKS Granaticin PKS (gra-ORF1, 2, 3, 5, 6) Malonyl_CoA->gra_PKS Acetyl_CoA Acetyl-CoA Acetyl_CoA->gra_PKS Polyketide_Intermediate Polyketide Intermediate gra_PKS->Polyketide_Intermediate Chain Elongation gra_Tailoring_Enzymes Tailoring Enzymes (Cyclases, Oxygenases, etc.) Polyketide_Intermediate->gra_Tailoring_Enzymes Cyclization & Oxidation Granaticin_Aglycone Granaticin Aglycone gra_Tailoring_Enzymes->Granaticin_Aglycone gra_Glycosyltransferase Glycosyltransferase (gra-ORF14) Granaticin_Aglycone->gra_Glycosyltransferase Granaticin Granaticin gra_Glycosyltransferase->Granaticin dTDP_L_rhodinose dTDP-L-rhodinose dTDP_L_rhodinose->gra_Glycosyltransferase Granaticinic_Acid This compound Granaticin->Granaticinic_Acid Further Modification Experimental_Workflow Inoculum Inoculum Preparation (Streptomyces sp.) Fermentation Fermentation Inoculum->Fermentation Harvesting Harvesting (Centrifugation/Filtration) Fermentation->Harvesting Cell_Free_Broth Cell-Free Broth Harvesting->Cell_Free_Broth Extraction Solvent Extraction (Ethyl Acetate) Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Chromatography) Pure_Compound Pure this compound Purification->Pure_Compound Analysis Analysis (HPLC, MS, NMR) Bioassay Biological Activity (Antibacterial Assays) Culture_Broth Culture Broth Cell_Free_Broth->Extraction Crude_Extract->Purification Pure_Compound->Analysis Pure_Compound->Bioassay

References

Spectroscopic comparison of Granaticinic acid and its synthetic analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective spectroscopic comparison of the naturally occurring polyketide, Granaticinic acid, and its sulfur-containing analogs, Mycothiogranaticin A and Granaticin MA. This analysis, supported by experimental data, provides insights into the structural nuances that can inform future synthetic strategies and drug discovery efforts.

This compound, a member of the benzoisochromanequinone class of antibiotics, is known for its antibacterial and anticancer properties.[1] Its biological activity is intrinsically linked to its chemical structure. Understanding the spectroscopic characteristics of this compound and its naturally occurring analogs is crucial for elucidating structure-activity relationships and for the quality control of these potential therapeutic agents. This guide focuses on a comparative analysis of the spectroscopic data of this compound, Mycothiogranaticin A, and Granaticin MA, compounds isolated from Streptomyces vietnamensis.[1][2]

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its natural analogs, Mycothiogranaticin A and Granaticin MA. The data highlights the distinct spectroscopic signatures arising from the structural differences between these molecules.

Spectroscopic TechniqueThis compoundMycothiogranaticin AGranaticin MA (4-deoxy-4-S-(N-acetylcysteinyl) this compound)
¹H NMR δ 7.269 (d, J=7.8 Hz), 6.427 (d, J=5.4 Hz), 3.648, 3.597, 2.374, 1.471-0.843[3]Signals corresponding to a granaticin core, a mycothiol (B1677580) moiety (inositol and α-glucosamine units)[1][2]Highly similar to Mycothiogranaticin A, but lacking signals for the inositol (B14025) and α-glucosamine moieties.[2][4]
¹³C NMR δ 170.11 (-COOH), 154.26, 132.13, 129.07, 128.63, 127.34 (aromatic C), 113.04 (C), 42.44, 41.23 (CH), 35.01, 34.05, 33.70, 31.90, 29.67, 29.14, 27.18, 24.82, 22.67 (CH₂), 19.47, 18.81, 14.10, 11.25 (CH₃)[3]Signals for the granaticin core, inositol, and α-glucosamine units.[1]Similar to Mycothiogranaticin A for the core, with a characteristic carboxyl signal at δC 173.8.[2][4]
Mass Spectrometry (HR-ESI-MS) m/z 463.26 [M+H]⁺[3]m/z 929.2501 [M – H]⁻[1][2]m/z 606.1285 [M – H]⁻[2][4]
Infrared (IR) Spectroscopy OH stretching: 3600-3400 cm⁻¹, Carboxylic acid OH: 3000-2850 cm⁻¹, C=O (saturated): 1715 cm⁻¹[3]Characteristic absorptions for hydroxyl, carbonyl, amide, and thioether functional groups are expected.Similar to Mycothiogranaticin A, with distinct amide and carboxylic acid bands.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques for natural product characterization. The following provides an overview of the general experimental protocols employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 600 or 700 MHz) at room temperature (298 K).[1] Samples are dissolved in appropriate deuterated solvents, such as CDCl₃ or DMSO-d₆. For quantitative NMR (qNMR) studies, an internal standard is added, and parameters such as pulse width, relaxation delay (D1), and acquisition time (AQ) are carefully optimized to ensure accurate quantification.[4] Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the chemical structure and stereochemistry of the compounds.[1][2]

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of the compounds. Analyses are often carried out using a time-of-flight (TOF) mass spectrometer coupled with a liquid chromatography (LC) system.[1] The LC separation is typically performed on a C18 column with a gradient elution using solvents like methanol (B129727) and water containing a small percentage of formic acid to facilitate ionization.[1] For polyketides, atmospheric pressure ionization (API-MS) techniques are commonly used, and fragmentation patterns can provide valuable structural information.[5]

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a spectrophotometer to identify the functional groups present in the molecules. Samples can be analyzed as a thin film, in a KBr pellet, or using an attenuated total reflectance (ATR) accessory.[6] The characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acids (-COOH) are analyzed to confirm the structural features of the compounds.[3] For quinone-containing molecules, the C=O stretching vibrations are particularly informative.[6][7]

Experimental Workflow and Structural Comparison

The following diagrams illustrate a typical experimental workflow for the isolation and characterization of this compound and its analogs, as well as a simplified representation of their structural relationships.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Spectroscopic Analysis Fermentation Streptomyces Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC NMR NMR Spectroscopy (1D, 2D) HPLC->NMR MS Mass Spectrometry (HR-ESI-MS) HPLC->MS IR IR Spectroscopy HPLC->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation structural_relationship cluster_analogs Natural Analogs Granaticin_Core Granaticin Polyketide Core Granaticinic_Acid This compound Granaticin_Core->Granaticinic_Acid Biosynthesis Mycothiogranaticin_A Mycothiogranaticin A Granaticin_Core->Mycothiogranaticin_A Biosynthesis with Mycothiol Granaticin_MA Granaticin MA Mycothiogranaticin_A->Granaticin_MA Degradation

References

A Researcher's Guide to Purity Assessment of Synthesized Granaticinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active compound like Granaticinic acid is a critical, non-negotiable step in the research and development pipeline. this compound, a benzoisochromanequinone polyketide, and its derivatives are noted for their significant antibacterial and anticancer properties.[1][2] The integrity of all subsequent biological and pharmacological data hinges on the purity of the starting material. Impurities can lead to erroneous results, misinterpretation of structure-activity relationships, and potential off-target effects.

This guide provides a comparative overview of essential analytical techniques for determining the purity of synthesized this compound. It includes hypothetical data from two distinct synthetic routes to illustrate the comparison, detailed experimental protocols, and a standardized workflow for assessment.

Comparative Purity Analysis

The purity of a synthesized compound can vary significantly based on the synthetic route employed, purification methods, and handling. Here, we compare hypothetical purity data for this compound synthesized via two different fictional routes: a traditional multi-step linear synthesis (Route A) and a more modern convergent synthesis (Route B). The data is assessed using High-Performance Liquid Chromatography (HPLC) for percentage purity and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.

Parameter Synthesis Route A (Linear) Synthesis Route B (Convergent) Notes
Purity by HPLC (% Area) 96.5%99.2%HPLC provides a measure of purity relative to other UV-active components.
Major Impurity A (HPLC %) 2.1%0.3%A common process-related impurity.
Major Impurity B (HPLC %) 0.8%Not DetectedAn impurity associated with starting material degradation.
Purity by qNMR (%) 95.8%98.9%qNMR offers a direct measurement of purity against a certified internal standard, detecting non-UV active impurities.[3]
Residual Solvent (Toluene) 450 ppm85 ppmDetermined by ¹H-NMR.
Water Content (%) 0.4%0.2%Determined by Karl Fischer titration.
Overall Purity (Mass Balance) 95.4% 98.6% Calculated by subtracting impurities, water, and residual solvents from 100%.

Experimental Workflow for Purity Assessment

The logical flow from a synthesized product to a final purity assessment is crucial for ensuring reproducible and reliable results. The following diagram illustrates a standard workflow for the purification and subsequent analysis of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesis Crude this compound (From Route A or B) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purified_Acid Purified this compound Purification->Purified_Acid HPLC HPLC-UV/DAD (Relative Purity) Purified_Acid->HPLC qNMR qNMR (Absolute Purity, Identity) Purified_Acid->qNMR MS LC-MS (Identity Confirmation) Purified_Acid->MS KF Karl Fischer (Water Content) Purified_Acid->KF Data_Analysis Data Compilation & Analysis HPLC->Data_Analysis qNMR->Data_Analysis MS->Data_Analysis KF->Data_Analysis Final_Purity Final Purity Specification Data_Analysis->Final_Purity

Caption: Standard workflow from synthesis to final purity assessment.

Experimental Protocols

Accurate and reproducible data relies on meticulous adherence to validated experimental protocols. The following sections detail standardized methods for the primary, orthogonal techniques of HPLC and qNMR for purity assessment.

Protocol 1: Purity Determination by HPLC-UV

This protocol outlines a general reverse-phase HPLC method suitable for analyzing polyketides like this compound.[4]

  • Instrumentation and Columns:

    • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.

  • Sample and Mobile Phase Preparation:

    • Sample: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., Acetonitrile (B52724)/Water mixture) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: As this compound is a chromophoric molecule, a wavelength such as 254 nm or a wavelength of maximum absorbance determined by DAD should be used.

    • Gradient Elution (Example):

      • 0-25 min: 10% B to 90% B

      • 25-30 min: Hold at 90% B

      • 30-31 min: 90% B to 10% B

      • 31-35 min: Hold at 10% B (re-equilibration)

    • Column Temperature: 35 °C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity based on the relative peak area of the main component as a percentage of the total peak area.

    • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Purity Determination by Quantitative ¹H-NMR (qNMR)

Quantitative NMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte itself.[5][6] It relies on a certified internal standard.[3]

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Materials:

    • Internal Standard (IS): A certified standard with a known purity, chemical stability, and a simple NMR spectrum with peaks that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

    • Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the analyte and the internal standard.

  • Sample Preparation:

    • Accurately weigh about 15 mg of the purified this compound (WAnalyte) into a clean vial.

    • Accurately weigh about 10 mg of the internal standard (WIS) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a clean, high-quality NMR tube.

  • Data Acquisition:

    • Acquire a ¹H-NMR spectrum under quantitative conditions. This requires a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full signal recovery. A D1 of 30 seconds is often a safe starting point.

  • Data Analysis:

    • Carefully integrate a well-resolved, characteristic peak of the analyte (IntAnalyte) and a peak from the internal standard (IntIS).

    • Calculate the purity using the following formula:

      Purity (%) = (IntAnalyte / IntIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (WIS / WAnalyte) * PurityIS

      Where:

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • W = Weight

      • PurityIS = Purity of the internal standard (e.g., 99.9%)

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing essential evidence of its identity.[7][8]

  • Instrumentation:

    • A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray Ionization (ESI) is a common ionization technique for this type of molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Data Acquisition:

    • Infuse the sample directly or via LC into the mass spectrometer.

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and/or the deprotonated molecule [M-H]⁻.

    • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Data Analysis:

    • Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretically calculated mass of this compound. The values should match within a narrow tolerance (typically <5 ppm for HRMS).

References

A Comparative Guide to the Biological Activity of Granaticinic Acid and Its Biosynthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of granaticinic acid, a member of the benzoisochromanequinone class of antibiotics, with its biosynthetic precursors. While direct comparative studies on the bioactivity of this compound and its immediate precursors are limited in publicly available literature, this document synthesizes existing data on granaticin and its derivatives to infer the structure-activity relationship within its biosynthetic pathway. The information presented is supported by experimental protocols and visual diagrams to facilitate understanding and further research.

Introduction to this compound and its Biosynthesis

This compound is a polyketide antibiotic produced by various Streptomyces species. It belongs to the granaticin family, which is known for a wide range of biological activities, including antibacterial and antitumor effects. The biosynthesis of granaticin involves a type II polyketide synthase (PKS) that assembles a polyketide chain, which then undergoes a series of tailoring reactions including cyclization, oxidation, and glycosylation to form the final products.

A key intermediate in the biosynthesis of granaticin is 4-dihydro-9-hydroxy-1-methyl-10-oxo-3-H-naphtho-[2,3-c]-pyran-3-(R)-acetic acid (DNPA). This molecule represents the core structure before further modifications that lead to this compound and other granaticin derivatives. The general principle in natural product biosynthesis is that the final, more complex molecules often possess the highest biological activity, as the biosynthetic machinery has evolved to produce potent compounds.

Comparative Biological Activity

While specific quantitative data directly comparing the bioactivity of this compound with its precursors like DNPA is scarce, studies on derivatives of granaticin provide strong evidence for the importance of the final chemical structure for its biological function.

A study on mycothiogranaticin A and granaticin MA, which are sulfur-containing derivatives of granaticin, showed that these compounds exhibited dramatically decreased antibacterial and cytotoxic activities compared to granaticin.[1][2] This suggests that modifications to the core structure, even those that occur as detoxification products by the producing organism, can significantly reduce bioactivity.[1] It is therefore highly probable that the biosynthetic precursors to this compound, which lack the complete and specific structural features of the final molecule, would exhibit significantly lower biological activity.

Table 1: Summary of Biological Activities of Granaticin and its Derivatives

CompoundTypeAntibacterial Activity (MIC)Cytotoxicity (IC50)
Granaticin Final ProductHigh activity against Gram-positive bacteria.[1][2]Potent cytotoxicity against various cancer cell lines.[1][2]
Mycothiogranaticin A Sulfur-containing derivativeDramatically decreased activity.[1][2]No inhibitory effects observed.[1][2]
Granaticin MA Sulfur-containing derivativeDramatically decreased activity.[1][2]No inhibitory effects observed.[1][2]
This compound Final ProductStrong antibacterial activity against Gram-positive and Gram-negative bacteria.Reported to be non-mutagenic.
DNPA (precursor) Biosynthetic PrecursorPresumed to be significantly lower than this compoundPresumed to be significantly lower than this compound

Note: The activity of DNPA is inferred based on the structure-activity relationships observed in granaticin derivatives.

Mechanism of Action

The biological activity of granaticins is attributed to several mechanisms:

  • Inhibition of tRNA Aminoacylation: Granaticins can interfere with the aminoacylation of leucyl-tRNA (tRNALeu), which leads to the failure of protein and RNA synthesis in bacteria.[1]

  • Organocatalytic Activity: Granaticin can act as an organocatalyst, facilitating the oxidation of molecules like L-ascorbic acid and sulfhydryl compounds. This process generates reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can cause cellular damage and contribute to the bactericidal effect.

The following diagram illustrates a proposed signaling pathway for the antibacterial action of granaticin.

Granaticin_Mechanism_of_Action Granaticin Granaticin CellularComponents Cellular Components (e.g., L-ascorbic acid, sulfhydryl groups) Granaticin->CellularComponents Oxidizes tRNA_Leu tRNA-Leu Aminoacylation Granaticin->tRNA_Leu Inhibits ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) CellularComponents->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (e.g., DNA, protein, lipid damage) OxidativeStress->CellularDamage CellDeath Bacterial Cell Death CellularDamage->CellDeath ProteinSynthesis Protein Synthesis Inhibition tRNA_Leu->ProteinSynthesis Leads to ProteinSynthesis->CellDeath

Caption: Proposed mechanism of action for granaticin's antibacterial activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of biological activities.

Antibacterial Activity Assay (Broth Microdilution for MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Workflow Diagram:

MIC_Determination_Workflow Start Start PrepareCompound Prepare serial dilutions of test compound in a 96-well plate Start->PrepareCompound PrepareInoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) PrepareCompound->PrepareInoculum Inoculate Inoculate wells with bacterial suspension PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Determine MIC by observing the lowest concentration with no visible growth Incubate->ReadResults End End ReadResults->End

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Protocol:

  • Preparation of Compounds: Prepare a stock solution of the test compound (e.g., this compound, precursor) in a suitable solvent like DMSO. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1][2]

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Workflow Diagram:

SRB_Assay_Workflow Start Start SeedCells Seed cancer cells in a 96-well plate and incubate for 24 hours Start->SeedCells AddCompound Add serial dilutions of the test compound to the wells SeedCells->AddCompound Incubate Incubate for 72 hours AddCompound->Incubate FixCells Fix cells with trichloroacetic acid (TCA) Incubate->FixCells StainCells Stain cells with Sulforhodamine B (SRB) FixCells->StainCells Wash Wash with acetic acid to remove unbound dye StainCells->Wash Solubilize Solubilize bound dye with Tris base solution Wash->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 value ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cell lines in 96-well plates at a density of 3 x 104 cells/mL and incubate for 24 hours.[1][2]

  • Compound Addition: Add various concentrations of the test compounds to the wells and incubate for 72 hours.[1][2]

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and stain the cells with 0.4% SRB solution for 30 minutes.[1][2]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution and read the absorbance at 570 nm using a microplate reader.[1][2] The IC50 value (the concentration that inhibits cell growth by 50%) can then be calculated.

Conclusion

This compound is a potent antibacterial agent, and its biological activity is highly dependent on its specific chemical structure. Based on structure-activity relationships observed in its derivatives, it is concluded that the biosynthetic precursors of this compound, such as DNPA, possess significantly lower biological activity. The final tailoring steps in the biosynthetic pathway are crucial for creating a molecule with high potency. The mechanisms of action for granaticins include the inhibition of essential bacterial processes and the generation of oxidative stress. The provided experimental protocols offer a standardized framework for future comparative studies to further elucidate the structure-activity relationships within the granaticin biosynthetic pathway.

References

Safety Operating Guide

Essential Safety and Handling guidance for Granaticinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with crucial safety and logistical information for handling Granaticinic acid, including operational procedures and a detailed disposal plan.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to mitigate risks of exposure.

PPE CategoryRecommended Equipment
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.
Body Protection A lab coat or fire/flame-resistant and impervious clothing.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure a safe laboratory environment.

Handling Procedures:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid Contamination: Prevent contact with skin and eyes, and avoid the formation of dust and aerosols.[1][2]

  • Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools and explosion-proof equipment to prevent fire from electrostatic discharge.[1][2]

  • Hygiene: Practice good industrial hygiene. Wash hands after handling and ensure emergency exits and risk-elimination areas are established.[1][2]

Storage Procedures:
  • Container: Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Keep apart from foodstuff containers and other incompatible materials.[1][2]

Disposal Plan

Disposal of this compound and its waste must be conducted in accordance with all applicable local, state, and federal regulations. A primary method for acidic waste is neutralization.

Experimental Protocol: Neutralization of Acidic Waste

Objective: To safely neutralize acidic waste to a pH between 5.5 and 9.0 before disposal.

Materials:

  • Acidic waste

  • A suitable base for neutralization (e.g., sodium bicarbonate, calcium hydroxide)

  • Ice water bath

  • pH indicator strips or a pH meter

  • Appropriate PPE

  • Chemical-resistant containers for collection and disposal

Procedure:

  • Preparation: Conduct the neutralization process in a chemical fume hood behind a safety shield. Wear appropriate PPE, including a lab coat, gloves, and goggles.

  • Cooling: Place the container of acidic waste in an ice water bath to manage heat generation during the reaction.

  • Neutralization: While stirring, slowly add the basic neutralizing agent to the acidic waste, which has been diluted with a large amount of ice water (a 1:10 ratio of acid to ice water solution is recommended).[3]

  • pH Monitoring: Continuously monitor the pH of the solution.

  • Completion: Once the pH is stable between 5.5 and 9.0, the neutralization is complete.[3]

  • Disposal: The neutralized solution may be suitable for drain disposal, followed by a large volume of water (approximately 20 parts water to the neutralized solution).[3] However, it is crucial to confirm this with your local EHS guidelines, as some neutralized salt solutions may still be considered hazardous.

  • Collection: If drain disposal is not permitted, transfer the neutralized waste to a suitable, labeled, and closed container for collection by a licensed hazardous waste disposal service.[1][2]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action must be taken.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Accidental Release Measures:
  • Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains; discharge into the environment must be avoided.[1][2]

  • Containment and Cleaning Up: Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Remove all sources of ignition and use spark-proof tools.[1][2]

Quantitative Data

No specific occupational exposure limits (OELs) for this compound have been established. It is recommended to handle this compound with a high degree of caution to minimize any potential exposure.

Visualizations

The following diagrams illustrate the procedural workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal PPE Wear Appropriate PPE Ventilation Ensure Adequate Ventilation (Fume Hood) PPE->Ventilation Emergency_Prep Confirm Location of Eyewash/Shower Ventilation->Emergency_Prep Handling_Precautions Avoid Contact and Dust/Aerosol Formation Emergency_Prep->Handling_Precautions Ignition_Control Use Non-Sparking Tools Handling_Precautions->Ignition_Control Storage Store in a Tightly Closed Container Ignition_Control->Storage Neutralization Neutralize Acidic Waste Storage->Neutralization Collection Collect in a Labeled, Closed Container Neutralization->Collection Disposal_Service Dispose via Licensed Service Collection->Disposal_Service EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Start Accidental Release or Exposure Evacuate Evacuate Area Start->Evacuate Decontaminate Remove Contaminated Clothing Start->Decontaminate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill and Collect Waste Ventilate->Contain Flush Flush Affected Area (Skin/Eyes) Decontaminate->Flush Medical_Attention Seek Immediate Medical Attention Flush->Medical_Attention

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。